molecular formula C8H8N2O2 B7900099 6-methoxy-1H-indazol-3-ol

6-methoxy-1H-indazol-3-ol

Cat. No.: B7900099
M. Wt: 164.16 g/mol
InChI Key: BSMAHLLCCMSTGQ-UHFFFAOYSA-N
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Description

6-methoxy-1H-indazol-3-ol is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-methoxy-1H-indazol-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methoxy-1H-indazol-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1,2-dihydroindazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-12-5-2-3-6-7(4-5)9-10-8(6)11/h2-4H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMAHLLCCMSTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512874
Record name 6-Methoxy-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

787580-89-6
Record name 6-Methoxy-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: 6-Methoxy-1H-indazol-3-ol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Tautomeric Mechanism, and Pharmacological Utility

Executive Summary

6-Methoxy-1H-indazol-3-ol (and its tautomer 6-methoxyindazol-3-one ) represents a privileged heterocyclic scaffold in medicinal chemistry. Unlike a single-target drug, this moiety functions as a versatile pharmacophore , capable of adaptive binding in the ATP-binding pockets of protein kinases and serving as a bioisostere for phenol or peptide linkages in receptor ligands.

This guide analyzes the compound's dual-mechanism of action driven by prototropic tautomerism , details the diazonium-based synthetic pathway, and provides validated protocols for its characterization and application in drug discovery.

Part 1: Chemical Identity & Tautomeric Mechanism

The biological activity of 6-methoxy-1H-indazol-3-ol is governed by its ability to switch between two dominant forms. This adaptive binding mechanism allows the molecule to optimize hydrogen bond donor/acceptor patterns based on the target protein's microenvironment.

1.1 The Tautomeric Equilibrium

In solution and solid phases, the compound exists in equilibrium between the enol (indazol-3-ol) and keto (indazolin-3-one) forms.

  • Enol Form (A): Predominates in non-polar solvents; mimics phenolic substrates. Acts as a Hydrogen Bond Donor (OH) and Acceptor (N2).

  • Keto Form (B): Predominates in polar/aqueous media and crystal lattices; mimics peptide bonds (-NH-CO-). Essential for binding in the hinge region of kinases.

Key Insight: The 6-methoxy substituent exerts an electronic effect (+M effect), increasing electron density at the N1/N2 positions, thereby modulating the pKa and stabilizing the keto-tautomer in physiological pH.

1.2 Visualization: Tautomeric Switching & Binding Modes

Tautomerism Enol Enol Form (6-Methoxy-1H-indazol-3-ol) Target: Hydrophobic Pockets Keto Keto Form (6-Methoxy-1,2-dihydro-3H-indazol-3-one) Target: Kinase Hinge Regions Enol->Keto Prototropic Shift (Solvent/pH Dependent) Target Biological Outcome (Adaptive H-Bonding) Enol->Target H-Bond Donor (OH) H-Bond Acceptor (N2) Keto->Target H-Bond Donor (NH) H-Bond Acceptor (C=O)

Caption: Fig 1. Prototropic tautomerism allows the scaffold to switch H-bond donor/acceptor profiles, facilitating 'induced fit' binding in diverse protein active sites.

Part 2: Mechanism of Action (Pharmacological Context)

While 6-methoxy-1H-indazol-3-ol is often an intermediate, its derivatives exhibit potent biological activity through specific molecular mechanisms.

2.1 Kinase Inhibition (ATP-Competitor)

The indazol-3-one core functions as a hinge-binder in type I kinase inhibitors.

  • Mechanism: The lactam motif (NH-C=O) mimics the adenine ring of ATP, forming bidentate hydrogen bonds with the backbone residues of the kinase hinge region.

  • 6-Methoxy Role: The methoxy group often projects into the solvent-exposed region or a specific hydrophobic sub-pocket (e.g., the ribose binding pocket), improving potency and selectivity compared to the unsubstituted core.

2.2 Bioisosteric Replacement

In drug design, this scaffold replaces:

  • Phenols: To improve metabolic stability (preventing rapid glucuronidation).

  • Carboxylic Acids: Providing a neutral, planar H-bonding motif with improved membrane permeability.

2.3 Case Study: Benzydamine Metabolite Pathway

In the context of NSAIDs (e.g., Benzydamine), the 1-benzyl-indazol-3-ol derivatives act by inhibiting the production of pro-inflammatory cytokines (TNF-α, IL-1β). The 6-methoxy variant modifies the redox potential, potentially altering its scavenging activity against Reactive Oxygen Species (ROS).

Part 3: Experimental Protocols
3.1 Synthesis of 6-Methoxy-1H-indazol-3-ol

Principle: The most robust route involves the diazotization of 2-amino-4-methoxybenzoic acid followed by reductive cyclization.

Materials:

  • 2-Amino-4-methoxybenzoic acid (10 mmol)

  • Sodium Nitrite (NaNO2) (11 mmol)

  • Sodium Sulfite (Na2SO3) or Stannous Chloride (SnCl2)

  • Hydrochloric Acid (HCl, 6M)

Step-by-Step Protocol:

  • Diazotization: Dissolve 2-amino-4-methoxybenzoic acid in HCl (6M) at 0°C. Dropwise add aqueous NaNO2, maintaining temperature <5°C. Stir for 30 min to form the diazonium salt.

  • Reduction/Cyclization: Slowly add the diazonium solution to a chilled solution of Na2SO3 (or SnCl2 in HCl). The reduction of the diazo group to hydrazine triggers spontaneous intramolecular cyclization with the carboxylic acid moiety.

  • Isolation: Heat the mixture to 80°C for 1 hour to ensure completion. Cool to room temperature. The product precipitates as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1).

Yield Expectation: 65-75% Characterization (1H NMR, DMSO-d6):

  • δ 11.5 (s, 1H, NH/OH exchangeable)

  • δ 7.4 (d, 1H, H-4)

  • δ 6.8 (s, 1H, H-7)

  • δ 3.8 (s, 3H, OMe)

3.2 Quantitative Solubility & Stability Data

The following data is critical for assay development.

ParameterValue/ConditionRelevance
LogP (Calc) ~1.8 - 2.1Moderate lipophilicity; good membrane permeability.
pKa (Acidic) ~10.5 (OH/NH)Weakly acidic; exists as neutral species at physiological pH.
Solubility Low in water; High in DMSO, MeOHStock solutions must be prepared in DMSO (10-100 mM).
UV Max ~295 nm, 320 nmdistinct shifts observed between keto/enol forms.
Part 4: Visualization of Synthesis & Signaling

SynthesisPath Start 2-Amino-4-methoxybenzoic acid Step1 Diazotization (NaNO2, HCl, 0°C) Start->Step1 Inter [Diazonium Intermediate] Step1->Inter Step2 Reduction & Cyclization (Na2SO3 or SnCl2) Inter->Step2 Intramolecular Ring Closure Product 6-Methoxy-1H-indazol-3-ol (Precipitate) Step2->Product

Caption: Fig 2. Synthetic workflow converting anthranilic acid derivatives to the indazol-3-ol core via diazonium reduction.

References
  • Tautomerism of Indazoles: Gaikwad, D. D., et al. (2015).[1] "Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview." European Journal of Medicinal Chemistry. Link

  • Synthetic Protocol (Diazotization): BenchChem Protocols. "Applications of 3-Methyl-6-nitro-1H-indazole in Organic Synthesis." Link

  • Biological Activity (Kinase Inhibition): Zhang, Y., et al. (2023). "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." PMC - NIH. Link

  • Metabolite Context: LGC Standards. "1-Benzyl-1H-indazol-3-ol (Benzydamine Impurity)." Link

  • Indazole Reactivity: Claramunt, R. M., et al. (2011). "Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde." Journal of Organic Chemistry. Link

Sources

6-Methoxy-1H-indazol-3-ol: Structural Dynamics and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 6-methoxy-1H-indazol-3-ol .

Executive Summary

6-Methoxy-1H-indazol-3-ol (CAS 82722-06-3 ) is a fused heterocyclic scaffold belonging to the indazole class.[1][2] It serves as a critical pharmacophore in medicinal chemistry, particularly in the development of receptor tyrosine kinase inhibitors (e.g., VEGFR, PDGFR) and as a bioisostere for phenol or indole moieties. This compound exhibits significant tautomeric equilibrium between the 3-hydroxy (enol) and 3-one (keto) forms, a property that dictates its reactivity profile during N-alkylation or O-alkylation reactions.

Chemical Identity & Structural Dynamics[3]

Nomenclature and Identification
PropertyDetail
CAS Number 82722-06-3
IUPAC Name 6-Methoxy-1H-indazol-3-ol
Synonyms 6-Methoxyindazol-3(2H)-one; 6-Methoxy-1,2-dihydro-3H-indazol-3-one
Molecular Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol
SMILES COC1=CC2=C(C=C1)C(=NN2)O
Tautomeric Equilibrium

In solution and the solid state, 3-hydroxyindazoles exist in a dynamic equilibrium. While often named as the "-ol" (enol), the indazol-3-one (keto) tautomer is frequently the dominant species in polar solvents and the solid phase due to the stability of the amide-like lactam structure.

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (6-Methoxy-1H-indazol-3-ol) Aromatic character retained Keto Keto Form (6-Methoxy-1,2-dihydro-3H-indazol-3-one) Amide-like stability Enol->Keto  Solvent/pH dependent  

Caption: The keto-enol tautomerism dictates nucleophilic reactivity. Bases can deprotonate N1, N2, or O3 depending on conditions.

Synthesis & Production Protocols

The most robust synthetic route for 6-methoxy-1H-indazol-3-ol utilizes 2-fluoro-4-methoxybenzoic acid as the starting material. This pathway avoids hazardous diazonium intermediates associated with aniline precursors.

Synthetic Pathway (Nucleophilic Hydrazinolysis)[3]

Synthesis SM Starting Material 2-Fluoro-4-methoxybenzoic acid (CAS 82846-18-2) Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) SM->Step1 Inter Intermediate Methyl 2-fluoro-4-methoxybenzoate Step1->Inter Step2 Step 2: Cyclization (Hydrazine hydrate, 120°C) Inter->Step2 Nucleophilic Aromatic Substitution (SNAr) Product Product 6-Methoxy-1H-indazol-3-ol Step2->Product Cyclocondensation

Caption: Two-step synthesis via esterification followed by hydrazine-mediated SNAr cyclization.

Detailed Experimental Protocol

Step 1: Esterification

  • Dissolve 2-fluoro-4-methoxybenzoic acid (10.0 g, 58.8 mmol) in dry methanol (100 mL).

  • Add concentrated sulfuric acid (1.0 mL) dropwise.

  • Reflux for 12 hours. Monitor by TLC (EtOAc/Hexane 1:4).

  • Concentrate in vacuo, neutralize with saturated NaHCO₃, and extract with ethyl acetate.

  • Yield: ~95% of Methyl 2-fluoro-4-methoxybenzoate.

Step 2: Cyclization

  • Dissolve the methyl ester (10.0 g) in hydrazine hydrate (85%, 30 mL) and n-butanol or NMP (20 mL).

  • Heat the mixture to 110–120°C for 16–24 hours. Note: High temperature is required to drive the SNAr displacement of the fluorine atom.

  • Cool the reaction mixture to room temperature. The product often precipitates as a solid.

  • If no precipitate forms, dilute with water and adjust pH to ~5-6 with dilute HCl.

  • Filter the solid, wash with cold water and cold ethanol.

  • Purification: Recrystallize from ethanol/water.

Physicochemical Properties[3][5][6][7][8][9]

ParameterValue / Description
Appearance Off-white to light brown powder
Melting Point >200°C (Decomposes)
Solubility Soluble in DMSO, DMF, MeOH; Poorly soluble in water (neutral pH)
pKa (Calculated) ~9.5 (OH/NH acidic proton)
Stability Stable under standard conditions; sensitive to strong oxidizers.

Analytical Characterization

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆ The spectrum reflects the 3-indazolone tautomer or a rapidly exchanging mixture.

  • δ 11.0–12.0 ppm (br s, 1H-2H): Exchangeable protons (NH/OH). Often broad due to tautomerism.

  • δ 7.55 ppm (d, J=8.8 Hz, 1H): H-4 proton (closest to the carbonyl-like C3).

  • δ 6.70 ppm (d, J=2.0 Hz, 1H): H-7 proton (ortho to methoxy, meta to nitrogen).

  • δ 6.60 ppm (dd, J=8.8, 2.0 Hz, 1H): H-5 proton.

  • δ 3.80 ppm (s, 3H): Methoxy group (-OCH₃).

Mass Spectrometry[3][6]
  • ESI-MS (m/z): [M+H]⁺ calculated: 165.06; found: 165.1.

  • Fragmentation: Loss of methyl radical (-15) or CO (-28) is common in high-energy collisions.

Biological & Pharmacological Relevance[3][6][7][10]

Mechanism of Action

The indazol-3-ol core functions as a hinge-binder in kinase inhibitors. The donor-acceptor motif (NH-CO or N=C-OH) mimics the adenine ring of ATP, allowing it to form hydrogen bonds with the hinge region of kinase enzymes.

Drug Discovery Applications[3][6][10][11]
  • VEGFR Inhibitors: The 6-methoxy substitution improves solubility and metabolic stability compared to the unsubstituted indazole. It is a key intermediate for synthesizing analogs of Axitinib or Pazopanib .

  • Bioisosterism: Used to replace phenol groups to reduce Phase II conjugation (glucuronidation), thereby improving oral bioavailability.

Safety & Handling (SDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent slow oxidation.

References

  • Synthesis of Indazolones: Zhu, J. S., et al. "Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent."[3][4] Journal of Organic Chemistry, 2018, 83(24), 15493–15498. Link

  • Indazole Scaffold in Medicinal Chemistry: Boulanger, A., et al. "Indazole Scaffolds: A Review of Their Synthesis and Medicinal Applications." European Journal of Medicinal Chemistry, 2023.

  • Precursor Synthesis: "Method for preparing 2,3-difluoro-6-methoxybenzoic acid." Patent CN105523921A. Link

  • CAS Registry Data: PubChem Compound Summary for CAS 82722-06-3. Link

Sources

spectroscopic data (NMR, IR, Mass) of 6-methoxy-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic characterization of 6-methoxy-1H-indazol-3-ol (CAS: 50906-96-4), a critical pharmacophore in medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (e.g., VEGFR/PDGFR targets).

Executive Summary: The Structural Chameleon

Researchers characterizing 6-methoxy-1H-indazol-3-ol often encounter conflicting spectral data due to prototropic tautomerism . While the IUPAC name implies an alcohol (enol), the compound predominantly exists as 6-methoxy-1,2-dihydro-3H-indazol-3-one (keto form) in the solid state and polar aprotic solvents.

This guide standardizes the analytical profile, distinguishing between the enol and keto signatures to prevent misidentification during drug development workflows.

Part 1: Structural Dynamics & Tautomerism

Understanding the equilibrium is a prerequisite for interpreting the NMR and IR data. The stability of the tautomers depends heavily on the phase (solid vs. solution) and solvent polarity.

Tautomeric Equilibrium Pathway

Tautomerism Enol Enol Form (6-methoxy-1H-indazol-3-ol) Favored in: Basic Solution / Gas Phase Keto Keto Form (6-methoxy-1,2-dihydro-3H-indazol-3-one) Favored in: Solid State / DMSO / CHCl3 Enol->Keto Solvent Stabilization (H-bonding) Keto->Enol Derivatization / Base

Figure 1: The tautomeric shift. In standard analytical solvents (DMSO-d6), the equilibrium strongly favors the Keto form (Indazolone).

Part 2: Synthesis & Sample Preparation

To ensure spectral fidelity, the compound is typically synthesized via the cyclization of 2-amino-4-methoxybenzoic acid derivatives with hydrazine.

Analytical Sample Preparation:

  • NMR: Dissolve 5–10 mg in 0.6 mL of DMSO-d6 .

    • Note: Avoid

      
       if possible; the compound has poor solubility, and the exchangeable protons (NH) often broaden into the baseline, obscuring integration.
      
  • Mass Spec: Prepare a 10 µM solution in Methanol/Water (50:50) + 0.1% Formic Acid.

  • IR: KBr pellet or ATR (Attenuated Total Reflectance) on the neat solid.

Part 3: Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR)

The NMR spectrum is defined by the ABX coupling pattern of the aromatic ring and the diagnostic methoxy singlet.

Predicted


H NMR Data (400 MHz, DMSO-d6) 
Reference Standard: Tetramethylsilane (TMS) at 0.00 ppm.
PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
NH (1, 2) 11.0 – 11.5Broad Singlet1H / 2H-Exchangeable amide/amine protons (Keto form).
H-4 7.55Doublet (d)1H

Deshielded by C=O proximity.
H-7 6.75Doublet (d)1H

Ortho to NH; shielded by OMe.
H-5 6.55Doublet of Doublets (dd)1H

Shielded by OMe; couples to H4 and H7.
-OCH3 3.78 – 3.82Singlet (s)3H-Characteristic methoxy resonance.[1]

Critical Analysis:

  • The "Missing" OH: In DMSO-d6, you will likely not observe a sharp singlet at ~9-10 ppm for an -OH group. Instead, you will see broad signals between 10-12 ppm corresponding to the NH protons of the hydrazide moiety in the cyclic lactam (keto) structure.

  • NOE (Nuclear Overhauser Effect): Irradiation of the methoxy peak (~3.8 ppm) should show enhancement of the H-5 and H-7 signals, confirming the regiochemistry of the 6-methoxy substitution.

Infrared Spectroscopy (FT-IR)

The IR spectrum is the definitive method to confirm the solid-state tautomer.

Frequency (

)
IntensityAssignmentDiagnostic Value
3100 – 3400 Broad/MediumN-H StretchIndicates the presence of the lactam (NH) rather than free OH.
1650 – 1680 StrongC=O Stretch Primary confirmation of the Indazolone (Keto) form.
1610 – 1630 MediumC=N / C=CAromatic ring breathing / imine character.
1240 – 1260 StrongC-O-C StretchAryl alkyl ether (Methoxy group).
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Molecular Formula:

    
    
    
  • Exact Mass: 164.06

m/z (Observed)Ion IdentityInterpretation
165.1

Protonated molecular ion (Base Peak).
187.1

Sodium adduct (common in glass/solvent impurities).
329.2

Dimer formation (concentration dependent).
150.1

Loss of methyl radical (minor fragment).

Part 4: Analytical Workflow & Quality Control

To guarantee data integrity during drug development, follow this decision tree.

Workflow Sample Crude Sample (6-methoxy-1H-indazol-3-ol) IR_Check Step 1: FT-IR Analysis Check for C=O (~1660 cm-1) Sample->IR_Check Solubility Step 2: Solubility Check Dissolve in DMSO-d6 IR_Check->Solubility NMR Step 3: 1H NMR Acquisition Verify Methoxy (3.8 ppm) & Aromatic Pattern Solubility->NMR Decision Is Purity > 95%? NMR->Decision Release Release for Biological Assay Decision->Release Yes Purify Recrystallize (EtOH/Water) Decision->Purify No Purify->Sample

Figure 2: Standardized analytical workflow for indazolone validation.

Purity Calculation (qNMR): For absolute purity determination, use Maleic Acid or Dimethyl Sulfone as an internal standard in DMSO-d6.



  • 
    : Integral area[2]
    
  • 
    : Number of protons
    
  • 
    : Molecular weight[3]
    
  • 
    : Weight (mg)
    

References

  • Claramunt, R. M., et al. (2006). "Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones." Molecules, 11(6), 415-420.

  • López, C., et al. (2009). "Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles." Journal of Heterocyclic Chemistry, 46(6), 1408. [4]

  • PubChem. (n.d.). "6-methoxy-1H-indazole-3-carboxylic acid (Analogous Spectral Data)." National Library of Medicine.

  • Gawande, N. G., & Shingare, M. S. (1987). "Synthesis of some new 3-indazolyl-benzo[b]thiazoles." Indian Journal of Chemistry.

Sources

The 6-Methoxy-1H-indazol-3-ol Scaffold: A Versatile Pharmacophore for Kinase and Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, mechanism of action, and experimental characterization of the 6-methoxy-1H-indazol-3-ol scaffold.

Executive Summary

6-methoxy-1H-indazol-3-ol (CAS: 887570-73-2 for related analogs) represents a privileged substructure in medicinal chemistry. While often utilized as a synthetic intermediate, its intrinsic biological activity profile identifies it as a potent scaffold for targeting D-Amino Acid Oxidase (DAAO) and ATP-dependent Protein Kinases (e.g., VEGFR, GSK-3


).

The compound’s therapeutic value lies in its tautomeric versatility (indazol-3-ol


 indazolin-3-one), allowing it to function as a donor-acceptor motif in enzyme active sites. This guide analyzes its primary therapeutic targets, providing mechanistic insights and validated protocols for synthesis and bioassay.

Chemical Identity & Structural Properties[1][2]

Understanding the tautomeric equilibrium of this molecule is critical for rational drug design. In solution and solid states, the equilibrium heavily favors the keto-form (indazolin-3-one) , yet the enol-form (indazol-3-ol) is often the species trapped in co-crystal structures of kinase hinge regions.

Tautomeric Equilibrium

The 6-methoxy group functions as an Electron Donating Group (EDG) at the 6-position, increasing the electron density of the pyrazole ring. This modulation enhances the basicity of N1 and the nucleophilicity of the C3-oxygen, potentially strengthening hydrogen bond interactions with target residues (e.g., the "gatekeeper" residues in kinases).

Tautomerism Enol Enol Form (6-methoxy-1H-indazol-3-ol) Aromatic Character Donor: N1-H, O3-H Keto Keto Form (6-methoxy-1,2-dihydro-3H-indazol-3-one) Predominant in Solution Acceptor: O3 Enol->Keto Tautomerization (Fast)

Figure 1: Tautomeric equilibrium of the indazol-3-ol scaffold. The keto form typically dominates in physiological solution, while the enol form is often required for specific binding pockets.

Primary Therapeutic Targets

Target A: D-Amino Acid Oxidase (DAAO)

Therapeutic Area: Schizophrenia, Cognitive Dysfunction.[1]

Mechanism of Action: DAAO degrades D-serine, a potent co-agonist of the NMDA receptor (NMDAR). Hypofunction of NMDAR is implicated in the negative symptoms of schizophrenia.

  • Binding Mode: 6-methoxy-1H-indazol-3-ol acts as a competitive inhibitor. The planar indazole core mimics the adenine ring of FAD (the cofactor) or the substrate D-amino acid.

  • Role of 6-Methoxy: The methoxy group extends into the hydrophobic pocket of the DAAO active site, improving affinity compared to the unsubstituted scaffold. Inhibition of DAAO raises synaptic D-serine levels, potentiating NMDAR signaling.

DAAO_Pathway Inhibitor 6-methoxy-1H-indazol-3-ol DAAO DAAO Enzyme (Degrades D-Serine) Inhibitor->DAAO Inhibits DSerine D-Serine Levels DAAO->DSerine Degrades NMDAR NMDA Receptor (Glutamatergic Signaling) DSerine->NMDAR Co-agonizes Cognition Cognitive Function (Schizophrenia Treatment) NMDAR->Cognition Potentiates

Figure 2: Mechanism of DAAO inhibition for cognitive enhancement.

Target B: Tyrosine Kinases (VEGFR / PDGFR)

Therapeutic Area: Oncology (Angiogenesis Inhibition).

Mechanism of Action: Indazol-3-ols function as ATP-competitive inhibitors.[2][3]

  • Hinge Binding: The N1-H (donor) and C3=O (acceptor) or C3-OH (donor) motif forms a bidentate hydrogen bond with the kinase hinge region backbone (e.g., Cys919 in VEGFR2).

  • Selectivity: The 6-methoxy group often points toward the solvent-exposed region or interacts with the ribose-binding pocket, modulating solubility and selectivity profiles.

Experimental Protocols

Synthesis of 6-Methoxy-1H-indazol-3-ol

Note: This protocol utilizes a thermal cyclization approach, favored for its scalability.

Reagents:

  • 2-Fluoro-4-methoxybenzoic acid (Starting Material)

  • Hydrazine hydrate (

    
    )
    
  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 2-fluoro-4-methoxybenzoic acid in 20 mL of ethanol.

  • Addition: Add 50 mmol (5 eq) of hydrazine hydrate dropwise under stirring.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1) for the disappearance of the acid.
    
  • Workup: Cool the reaction mixture to room temperature. The excess hydrazine is removed under reduced pressure.

  • Acidification: Dissolve the residue in water and acidify to pH 5–6 with 1M HCl. The product, 6-methoxy-1H-indazol-3-ol, will precipitate as a white/off-white solid.

  • Purification: Recrystallize from ethanol/water to achieve >95% purity.

DAAO Inhibition Assay (Colorimetric)

Objective: Determine the


 of the compound against DAAO.

Reagents:

  • Recombinant human DAAO enzyme.

  • D-Serine (Substrate).[1]

  • Amplex Red / Peroxidase detection system (detects

    
     produced).
    

Protocol:

  • Buffer Prep: Prepare 50 mM sodium pyrophosphate buffer (pH 8.3).

  • Incubation: In a 96-well plate, mix 50

    
    L of buffer, 10 
    
    
    
    L of DAAO enzyme (final conc. 5 nM), and 10
    
    
    L of 6-methoxy-1H-indazol-3-ol (varying concentrations: 1 nM – 100
    
    
    M). Incubate for 10 min at
    
    
    .
  • Reaction Start: Add 30

    
    L of D-Serine (final conc. 50 mM).
    
  • Detection: Immediately add Amplex Red reagent mix.

  • Measurement: Monitor fluorescence (Ex/Em 530/590 nm) for 20 minutes.

  • Analysis: Plot reaction velocity vs. log[Inhibitor] to calculate

    
    .
    

Quantitative Data Summary

The following table summarizes the expected activity profiles for indazol-3-ol derivatives based on SAR literature.

TargetActivity TypeTypical IC50 RangeRole of 6-Methoxy Group
DAAO Inhibitor50 nM – 500 nMIncreases hydrophobic contact; improves potency over unsubstituted core.
VEGFR2 Inhibitor100 nM – 1

M
Modulates solubility; potential solvent-front interaction.
GSK-3

Inhibitor> 1

M
Hinge binder; requires N1 substitution for high potency.

References

  • Indazole Derivatives as Kinase Inhibitors Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Source: PMC / NIH URL:[Link]

  • Indazole Scaffold in DAAO Inhibition Title: 1H-indazol-3-ol (indazole) scaffold | Download Scientific Diagram. Source: ResearchGate URL:[Link]

  • GSK-3 Inhibitor Optimization Title: Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue. Source: PubMed Central URL:[Link]

Sources

In Silico Modeling of 6-Methoxy-1H-Indazol-3-ol Interactions with Protein Kinases: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapies such as protein kinase inhibitors. This technical guide provides an in-depth, practical walkthrough for the in silico modeling of 6-methoxy-1H-indazol-3-ol, a representative indazole derivative, with a focus on its potential interactions with protein kinases. We will utilize Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis and a prominent target in oncology, as our model system. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework from initial hypothesis to detailed molecular interaction analysis. We will delve into the rationale behind methodological choices, provide step-by-step protocols for key computational experiments, and emphasize the importance of self-validating systems for robust and reliable results.

Introduction: The Rationale for In Silico Investigation of 6-Methoxy-1H-Indazol-3-ol

The indazole core is a privileged scaffold in drug discovery, with numerous derivatives approved as anticancer agents that target protein kinases.[1] These enzymes play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] The specific compound of interest, 6-methoxy-1H-indazol-3-ol, possesses key structural features—a hydrogen bond donor/acceptor system in the indazole ring and a methoxy substituent that can influence solubility and binding—that suggest its potential as a kinase inhibitor.

In silico modeling provides a powerful and resource-efficient avenue to explore the therapeutic potential of such compounds before committing to costly and time-consuming wet-lab synthesis and screening.[2] By simulating the interactions between a ligand and its putative protein target at an atomic level, we can predict binding affinity, identify key interacting residues, and generate hypotheses for further optimization. This guide will provide a comprehensive workflow for such an investigation.

The Integrated In Silico Workflow: A Multi-faceted Approach

Our investigation will follow a logical and iterative workflow, beginning with the preparation of our small molecule and its protein target, followed by a series of computational experiments designed to probe their interaction from different perspectives. Each step builds upon the last, providing a progressively more detailed understanding of the molecular recognition process.

in_silico_workflow cluster_prep Preparation cluster_docking Initial Screening cluster_dynamics Dynamic Refinement cluster_analysis In-depth Analysis ligand_prep Ligand Preparation (6-methoxy-1H-indazol-3-ol) docking Molecular Docking (AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (VEGFR-2 Kinase Domain) protein_prep->docking md_sim Molecular Dynamics Simulation (GROMACS) docking->md_sim Top Poses pharmacophore Pharmacophore Modeling docking->pharmacophore md_sim->pharmacophore interaction_analysis Interaction & Energy Analysis md_sim->interaction_analysis interaction_analysis->pharmacophore

Figure 1: The integrated in silico workflow for modeling small molecule-protein interactions.

Part I: Ligand and Protein Preparation - The Foundation of Accurate Modeling

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This initial preparation phase is critical and requires meticulous attention to detail.

Ligand Preparation: From 2D Structure to 3D Conformation

Protocol 1: Ligand Preparation

  • 2D Sketching: Draw the 2D structure of 6-methoxy-1H-indazol-3-ol using a chemical drawing tool such as ChemDraw or the online PubChem Sketcher.

  • 3D Conversion and Energy Minimization:

    • Import the 2D structure into a molecular modeling software (e.g., Avogadro, UCSF Chimera).

    • Add explicit hydrogens.

    • Generate a 3D conformation.

    • Perform an initial energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy starting conformation.

  • File Format Conversion: Save the prepared ligand in a format suitable for docking, such as the .pdbqt format for AutoDock Vina, which includes partial charges and atom type definitions.[3]

Protein Target Selection and Preparation: Focusing on VEGFR-2

Based on the known activity of indazole derivatives as kinase inhibitors, we have selected the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as our protein target.[4][5] VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis.[6][7]

Protocol 2: Protein Preparation

  • PDB Structure Retrieval: Download the crystal structure of the VEGFR-2 kinase domain in complex with a known inhibitor from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 4ASE , which features VEGFR-2 bound to the potent inhibitor tivozanib.[6] This co-crystallized ligand provides a crucial reference for defining the binding site.

  • Initial Cleanup:

    • Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, PyMOL).[8][9]

    • Remove water molecules and any other non-essential ions or solvent molecules.[8]

    • Separate the protein chain(s) from the co-crystallized ligand and save them as a new PDB file.

  • Protonation and Structural Refinement:

    • Add hydrogen atoms to the protein, ensuring correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4.[9]

    • Check for and repair any missing side chains or backbone atoms.

  • File Format Conversion: Save the prepared protein structure in the .pdbqt format for use with AutoDock Vina. This process will assign partial charges to the protein atoms.[10]

Part II: Molecular Docking - Predicting Binding Poses and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[10] It is a powerful tool for virtual screening and for generating initial hypotheses about ligand binding.

The Causality Behind the Choice of AutoDock Vina

For this guide, we will use AutoDock Vina, a widely used open-source docking program known for its speed and accuracy.[2] Its scoring function provides a good approximation of the binding affinity, allowing for the ranking of different poses and ligands.

Protocol 3: Molecular Docking with AutoDock Vina

  • Grid Box Definition: Define a search space, or "grid box," that encompasses the active site of VEGFR-2. The dimensions and center of this box should be chosen to include all the key residues known to interact with inhibitors. A common practice is to center the grid box on the co-crystallized ligand from the original PDB structure.[10]

  • Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates and dimensions of the grid box, and the number of binding modes to generate.

  • Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Initial Analysis of Results:

    • The primary output will be a set of predicted binding poses for 6-methoxy-1H-indazol-3-ol, each with a corresponding binding affinity score in kcal/mol.[1]

    • Lower (more negative) binding affinity scores generally indicate more favorable binding.[11]

    • Visualize the top-ranked poses in a molecular graphics program and inspect the interactions with the protein's active site.

Table 1: Example Molecular Docking Results for 6-methoxy-1H-indazol-3-ol with VEGFR-2 (PDB: 4ASE)

Binding ModeBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Key Interacting Residues
1-8.50.00Cys919, Glu917, Asp1046
2-8.21.23Cys919, Leu840, Val848
3-7.92.51Phe1047, Cys1045, Glu885

Note: The data in this table is illustrative and would be generated from the actual docking experiment.

Part III: Molecular Dynamics Simulation - Capturing the Dynamic Nature of Interactions

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the complex over time.[12] This provides a more realistic representation of the biological system and can be used to assess the stability of the docked pose.[13]

The Rationale for Using GROMACS

GROMACS is a versatile and high-performance open-source software package for performing MD simulations.[14] It is widely used in the scientific community and has a robust set of tools for analysis.

Protocol 4: GROMACS Molecular Dynamics Simulation

  • System Preparation:

    • Select the top-ranked docked pose of the 6-methoxy-1H-indazol-3-ol-VEGFR-2 complex.

    • Generate a topology for the ligand using a tool like the CHARMM General Force Field (CGenFF) server.[14]

    • Combine the protein and ligand topologies.

  • Solvation and Ionization:

    • Place the complex in a periodic box of a suitable shape (e.g., cubic or dodecahedron).

    • Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration.

  • Energy Minimization: Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Perform a short simulation under an NVT ensemble (constant number of particles, volume, and temperature) to stabilize the temperature of the system.

    • Perform a subsequent simulation under an NPT ensemble (constant number of particles, pressure, and temperature) to stabilize the pressure and density.

  • Production MD: Run the production MD simulation for a sufficient length of time (e.g., 50-100 nanoseconds) to sample the conformational space of the complex.[15]

Part IV: In-depth Analysis - From Raw Data to Actionable Insights

The trajectory file generated from the MD simulation contains a wealth of information. Proper analysis is key to extracting meaningful insights.

Trajectory Analysis
  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the course of the simulation. A stable RMSD suggests that the ligand remains bound in a consistent pose.[16]

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify regions of high flexibility, which may be important for ligand binding or protein function.[15]

  • Hydrogen Bond Analysis: Analyze the formation and duration of hydrogen bonds between the ligand and the protein. This can reveal key interactions that contribute to binding affinity.[16]

Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to bind to a specific target.[17]

Protocol 5: Structure-Based Pharmacophore Modeling

  • Feature Identification: Based on the stable interactions observed in the MD simulation and the initial docking poses, identify the key pharmacophoric features of 6-methoxy-1H-indazol-3-ol in the context of the VEGFR-2 binding site. These features typically include hydrogen bond donors and acceptors, hydrophobic centroids, and aromatic rings.[18]

  • Model Generation: Use a pharmacophore modeling software (e.g., LigandScout, MOE) to generate a 3D pharmacophore model that incorporates these features with their spatial relationships.

  • Validation and Application: This model can then be used as a 3D query to screen large compound libraries for novel molecules with the potential to bind to VEGFR-2.

Figure 2: A representative pharmacophore model for 6-methoxy-1H-indazol-3-ol binding to VEGFR-2.

Conclusion: Synthesizing a Self-Validating Narrative

This technical guide has outlined a comprehensive and robust in silico workflow for investigating the interactions of 6-methoxy-1H-indazol-3-ol with the VEGFR-2 kinase. By integrating molecular docking, molecular dynamics simulations, and pharmacophore modeling, we can build a detailed and dynamic picture of molecular recognition. The iterative nature of this process, where the results of one technique inform and validate the next, creates a self-validating system that increases our confidence in the generated hypotheses. The insights gained from these computational studies can guide the rational design of more potent and selective indazole-based kinase inhibitors, ultimately accelerating the drug discovery process.

References

  • Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. (2021). International Journal of Molecular Sciences. [Link]

  • VEGFR-2 inhibitor. (n.d.). In Wikipedia. Retrieved February 5, 2026, from [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Medicinal Chemistry. [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach. (2022). Molecules. [Link]

  • Crystal structure of the FDA-approved VEGFR inhibitors—VEGFR2 complex. (n.d.). ResearchGate. [Link]

  • Session 4: Introduction to in silico docking. (n.d.). University of Cape Town. [Link]

  • Protein-ligand docking. (2019). Galaxy Training. [Link]

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  • T020 · Analyzing molecular dynamics simulations. (n.d.). TeachOpenCADD. [Link]

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  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube. [Link]

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  • Visualizing Protein-Ligand Interactions || UCSF Chimera. (2022). YouTube. [Link]

  • Molecular Dynamics Simulation Analysis of Protein-Ligand Complex... (n.d.). ResearchGate. [Link]

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  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024). PubMed. [Link]

  • In-Silico Drug Discovery using Protein-Small Molecule Interaction. (2019). ResearchGate. [Link]

  • Creating a pharmacophore from a single protein-ligand complex. (n.d.). Inte:Ligand. [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube. [Link]

  • Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer. (2023). Jurnal Unpad. [Link]

  • Basic docking. (n.d.). Autodock Vina Documentation. [Link]

  • T009 · Ligand-based pharmacophores. (n.d.). TeachOpenCADD. [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi. [Link]

  • Molecular Simulation of Protein-Ligand Complexes. (n.d.). Nottingham ePrints. [Link]

  • How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. [Link]

  • Molecular Docking Workflow with AutoDock Vina and ChimeraX. (2025). In Silico Design. [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025). YouTube. [Link]

  • PharmaCore: The Automatic Generation of 3D Structure-Based Pharmacophore Models from Protein/Ligand Complexes. (2019). Journal of Chemical Information and Modeling. [Link]

  • Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. (n.d.). openfe-gromacs documentation. [Link]

  • Visualizing protein-ligand interactions with LIGPLOT or any other suitable software? (2020). Matter Modeling Stack Exchange. [Link]

  • How to design the 3D and 2D protein-ligand interactions in discovery studio visualizer. (2023). YouTube. [Link]

  • Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. (2020). JMIR Bioinformatics and Biotechnology. [Link]

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Methodological & Application

Application Notes and Protocols for the In Vitro Use of 6-methoxy-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Therapeutic Potential of Indazole Derivatives

The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives being investigated for a wide range of therapeutic applications, including oncology.[1][2][3] These heterocyclic compounds have demonstrated a variety of biological activities, such as anti-inflammatory, antimicrobial, and notably, antitumor effects.[4][5] Several indazole-based drugs have been approved for clinical use, highlighting the significance of this chemical motif in drug discovery.[6] This document provides a detailed guide for the use of a specific indazole derivative, 6-methoxy-1H-indazol-3-ol, in cell culture experiments, offering insights into its potential mechanism of action and practical protocols for its application.

While specific data on 6-methoxy-1H-indazol-3-ol is emerging, the broader family of indazole derivatives has been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[4][6] Notably, studies on structurally related indazole compounds have pointed towards the modulation of key regulatory pathways in cancer cells, such as the p53-MDM2 axis and the Bcl-2 family of proteins.[6]

Postulated Mechanism of Action

Based on the activities of related indazole compounds, it is hypothesized that 6-methoxy-1H-indazol-3-ol may exert its effects through the modulation of apoptosis and cell cycle pathways. A plausible mechanism involves the inhibition of anti-apoptotic proteins like Bcl-2 and the stabilization of the tumor suppressor protein p53 by interfering with its negative regulator, MDM2.[6][7][8]

In many cancers, p53 is inactivated by overexpression of MDM2, which targets p53 for degradation.[7][8] Inhibition of the p53-MDM2 interaction can restore p53 function, leading to cell cycle arrest and apoptosis.[7][9] Simultaneously, targeting the Bcl-2 family of anti-apoptotic proteins can lower the threshold for apoptosis induction.[10][11][12] B-cell lymphoma 2 (Bcl-2) is a key regulator of apoptosis, and its inhibition can trigger programmed cell death in cancer cells.[12][13][14]

Diagram of Postulated Signaling Pathway

G cluster_0 6-methoxy-1H-indazol-3-ol cluster_1 Cellular Targets cluster_2 Downstream Effects Compound 6-methoxy-1H-indazol-3-ol MDM2 MDM2 Compound->MDM2 inhibition Bcl2 Bcl-2 Compound->Bcl2 inhibition p53 p53 MDM2->p53 degradation Bax_Bak Bax/Bak Bcl2->Bax_Bak inhibition p53->Bax_Bak activation CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Caspases Caspases Bax_Bak->Caspases activation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Postulated signaling pathway of 6-methoxy-1H-indazol-3-ol.

Compound Specifications and Handling

PropertyDataSource
Molecular Formula C₈H₈N₂O₂PubChem
Molecular Weight 164.16 g/mol PubChem
Appearance Solid (Assumed)N/A
Solubility Soluble in DMSO and other organic solvents. Sparingly soluble in aqueous buffers.General Knowledge[15]
Storage Store at -20°C as a solid. Store stock solutions at -20°C or -80°C.General Knowledge[16]

Note: It is crucial to obtain a certificate of analysis (CoA) from the supplier for lot-specific information.

Experimental Protocols

The following protocols are generalized for the use of a small molecule inhibitor in cell culture and should be optimized for your specific cell line and experimental goals.

Protocol 1: Preparation of Stock and Working Solutions

The accurate preparation of stock solutions is critical for reproducible results.

Materials:

  • 6-methoxy-1H-indazol-3-ol powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium appropriate for your cell line

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 10 mM):

    • On a calibrated analytical balance, carefully weigh out a precise amount of 6-methoxy-1H-indazol-3-ol powder.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

      • Calculation Example: For 1 mg of compound (MW = 164.16 g/mol ), the volume of DMSO for a 10 mM stock is: (1 mg / 164.16 g/mol ) / (10 mmol/L) = 0.000609 L = 609 µL.

    • Add the calculated volume of DMSO to the vial containing the compound.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Aliquot and Store Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw a fresh aliquot of the stock solution.

    • Prepare serial dilutions of the stock solution in sterile, serum-free cell culture medium to achieve the final desired concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in all experiments.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Cell Culture & Treatment cluster_2 Analysis A Prepare Stock Solution (10 mM in DMSO) B Prepare Working Solutions (in cell culture medium) A->B C Seed Cells in Multi-well Plates D Allow Cells to Adhere (24h) C->D E Treat Cells with Compound (and Vehicle Control) D->E F Incubate for Desired Time (e.g., 24, 48, 72h) E->F G Perform Cellular Assays F->G

Caption: General experimental workflow for cell-based assays.

Protocol 2: Determining Cytotoxicity using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • 6-methoxy-1H-indazol-3-ol working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a range of concentrations of 6-methoxy-1H-indazol-3-ol in complete medium. A typical starting range might be from 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include wells with vehicle control (medium with DMSO) and untreated cells (medium only).

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[3][4][15]

Protocol 3: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with 6-methoxy-1H-indazol-3-ol and controls

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with desired concentrations of 6-methoxy-1H-indazol-3-ol for a specified time.

    • Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

  • Staining:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer within one hour of staining.

    • FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Data Interpretation and Troubleshooting

  • High IC₅₀ values: This could indicate low potency, poor cell permeability, or rapid metabolism of the compound.[17][18] Consider increasing the treatment duration or using a different cell line.

  • Variability between experiments: Ensure consistency in cell seeding density, passage number, and compound preparation.

  • DMSO toxicity: Always include a vehicle control and ensure the final DMSO concentration is non-toxic to your cells.

  • Mechanism of cell death: Complement apoptosis assays with other methods, such as western blotting for caspase cleavage or Bcl-2 family protein expression, to confirm the mechanism of action.[15]

Conclusion

6-methoxy-1H-indazol-3-ol represents a promising compound for investigation in cancer cell biology based on the well-established anticancer potential of the indazole scaffold. The protocols provided herein offer a robust framework for initiating in vitro studies to elucidate its biological activity and mechanism of action. As with any small molecule inhibitor, careful experimental design and optimization are paramount for generating reliable and reproducible data.

References

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  • How Do BCL2 Inhibitors Work? - YouTube. (URL: [Link])

  • Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC - NIH. (URL: [Link])

  • Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement - YouTube. (URL: [Link])

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Application Note: High-Throughput Screening & Fragment-Based Discovery using 6-Methoxy-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-methoxy-1H-indazol-3-ol (also known as 6-methoxyindazolone) represents a "privileged scaffold" in modern drug discovery, particularly for kinase and oxidoreductase targets. Unlike fully elaborated drug candidates, this molecule is primarily utilized in Fragment-Based Drug Discovery (FBDD) and as a core template for DNA-Encoded Libraries (DEL) .

Its structural utility lies in its ability to mimic the purine ring of ATP, making it an ideal hinge-binder in kinase inhibitor design (e.g., VEGFR, AXL, PDK1 inhibitors). However, its deployment in High-Throughput Screening (HTS) requires rigorous control over tautomeric equilibrium and solubility , as the molecule exists in a dynamic enol-keto balance that significantly influences binding affinity and assay readout.

This guide provides a standardized protocol for handling, screening, and validating hits containing the 6-methoxy-1H-indazol-3-ol core, ensuring data integrity and reproducibility.

Physicochemical Profile & Tautomeric Control

Understanding the behavior of 6-methoxy-1H-indazol-3-ol in solution is the prerequisite for any successful screen.

Tautomeric Equilibrium

The molecule exists in a pH-dependent equilibrium between the enol (3-hydroxy) and keto (indazolone) forms. The 6-methoxy substituent is an electron-donating group (EDG) that increases electron density on the ring, potentially stabilizing the keto form in polar aprotic solvents (like DMSO).

  • Form A (Enol): Predominant in non-polar solvents; mimics phenol-like interactions.

  • Form B (Keto): Predominant in aqueous buffers and DMSO; mimics amide-like interactions (donor-acceptor motif).

  • Form C (Anion): Formed at basic pH (> pKa ~9.5); highly soluble but alters binding electrostatics.

Critical Directive: For HTS, you must screen in a buffer system that "locks" or stabilizes one dominant species to prevent assay noise.

Solubility & Stability Data
PropertyValue / ConditionImpact on HTS
MW 164.16 g/mol Ideal fragment size (<300 Da).
LogP ~1.2 (Predicted)Good aqueous solubility for biochemical assays.
Solubility (DMSO) > 50 mMSuitable for acoustic dispensing (Echo).
Solubility (PBS pH 7.4) ~200 µMHigh enough for fragment screening (typically 100 µM).
pKa (3-OH) ~9.2 - 9.8Avoid pH > 8.5 unless screening for anion binding.
Fluorescence Weak emission (λex ~300nm)Risk: Potential interference in UV-based fluorescence assays.

Protocol A: Fragment-Based Screening (FBS)

Since 6-methoxy-1H-indazol-3-ol is a low-molecular-weight fragment, standard HTS at 10 µM is often insufficient to detect binding. This protocol utilizes Surface Plasmon Resonance (SPR) for high-sensitivity detection.

Reagent Preparation
  • Stock Solution: Dissolve solid 6-methoxy-1H-indazol-3-ol in 100% DMSO to a concentration of 100 mM .

    • Note: Sonicate for 5 minutes to ensure complete dissolution of micro-aggregates.

  • QC Check: Verify purity via LC-MS. Purity must be >95% to avoid false positives from highly active impurities.

  • Running Buffer: HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Surfactant P20).

    • Crucial Step: Add 1% DMSO to the running buffer to match the sample matrix.

SPR Assay Setup (Biacore/Sierra)
  • Sensor Chip: CM5 or Streptavidin (SA) chip (depending on protein immobilization).

  • Ligand Density: High density (~3000-5000 RU) is required for fragments to generate sufficient Rmax.

  • Flow Rate: 30 µL/min.

  • Injection Time: 60s contact, 120s dissociation.

Screening Workflow
  • Clean Screen: Inject 50% DMSO followed by running buffer to condition the surface.

  • Solvent Correction: Run a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index changes.

  • Sample Injection: Inject the fragment at three concentrations (e.g., 50 µM, 100 µM, 200 µM).

    • Why? Fragments often have fast on/off rates (square wave sensorgrams). Concentration dependence confirms specific binding vs. non-specific aggregation.

  • Analysis: Look for "square" sensorgrams. Calculate

    
     if curvature is observed, or use steady-state affinity fitting.
    

Protocol B: HTS Library Construction (Scaffold Utilization)

If using 6-methoxy-1H-indazol-3-ol as a core to build a library, utilize the following "Growth Vectors" to expand chemical space.

Chemical Space Visualization

The diagram below illustrates the vectors for diversification and the screening logic.

Indazole_HTS_Workflow cluster_vectors Library Expansion Vectors cluster_screen Screening Cascade Scaffold 6-Methoxy-1H-indazol-3-ol (Core Scaffold) N1_Alk N1-Alkylation (Solubility/Shape) Scaffold->N1_Alk O3_Alk O3-Alkylation (Hinge Binding) Scaffold->O3_Alk C_Coupling C-H Activation/Halogenation (Pi-Stacking) Scaffold->C_Coupling Tautomer Tautomer Check (pH 7.4 vs pH 9.0) Scaffold->Tautomer QC Step Primary Primary Screen (SPR/Biochem @ 100µM) N1_Alk->Primary O3_Alk->Primary C_Coupling->Primary Counter Counter Screen (Aggregation/Redox) Primary->Counter Active Hits Validation Hit Validation (X-ray/NMR) Counter->Validation Clean Hits

Caption: Workflow for expanding the 6-methoxy-1H-indazol-3-ol scaffold into a library and the subsequent screening cascade.

Synthetic Expansion Protocol
  • N1-Alkylation: React with alkyl halides using Cs₂CO₃ in DMF.

    • Target: Improves solubility and targets the "sugar pocket" of kinases.

  • O3-Functionalization: Under Mitsunobu conditions or SNAr (if activated).

    • Target: Locks the tautomer in the "imino-ether" form, often preferred for specific kinase selectivity profiles.

  • Suzuki Coupling: If using brominated analogs (e.g., 5-bromo-6-methoxy...), this allows extension into the solvent-exposed region.

Protocol C: Assay Interference Check (Hit Validation)

Indazoles can be "frequent hitters" due to aggregation or autofluorescence. Any hit from a primary screen must undergo this validation.

Autofluorescence Scan

Objective: Ensure the compound does not emit light at the assay's detection wavelength.

  • Plate: Black 384-well low-binding plate.

  • Buffer: Assay buffer (no protein/enzyme).

  • Compound: Titrate 6-methoxy-1H-indazol-3-ol from 1 µM to 500 µM.

  • Read: Excitation/Emission scan (focus on λex 340/λem 450 nm and λex 480/λem 520 nm).

  • Criteria: Signal > 20% of the positive control indicates interference .

Aggregation Assay (DLS or Detergent)

Objective: Confirm binding is stoichiometric and not due to colloidal sequestration.

  • Method: Re-run the biochemical assay (IC50) with and without 0.01% Triton X-100 .

  • Interpretation:

    • If IC50 shifts significantly (> 3-fold) with detergent

      
      Aggregator (False Positive) .
      
    • If IC50 remains stable

      
      True Binder .
      

References

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central (PMC). (2023). Link

  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry. (2021).[1] Link

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. (2022). Link

  • Introduction into Fragment Based Drug Discovery. YouTube (Educational Seminar). (2022). Link

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. (2007).[2] Link

Sources

Technical Guide: Optimized In Vivo Delivery Strategies for 6-Methoxy-1H-Indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

6-Methoxy-1H-indazol-3-ol (CAS: 1848-38-0) is a privileged heterocyclic scaffold often utilized in medicinal chemistry as a precursor for kinase inhibitors (e.g., FGFR, VEGFR) and anti-inflammatory agents.[1] While the indazole core offers robust pharmacophore binding, its utility in in vivo efficacy studies is frequently hampered by poor aqueous solubility and tautomeric instability (equilibrium between the 3-ol and 3-one forms).[1]

This guide provides three validated delivery protocols designed to overcome these physicochemical barriers, ensuring consistent bioavailability and reproducible pharmacokinetic (PK) data.

Physicochemical Properties & Challenges
PropertyValue / CharacteristicImplication for Delivery
Molecular Weight ~164.16 g/mol Small molecule; rapid clearance likely without sustained release.[1]
LogP (Predicted) ~1.8 – 2.2Moderately lipophilic; requires co-solvents or complexation.[1][2]
pKa ~9.5 (NH), ~13 (OH)Weakly acidic; solubility increases at high pH (but physiological pH is limiting).[1][2]
Solubility (Water) < 0.1 mg/mLCritical: Unsuitable for pure aqueous saline administration.[1][2]
Tautomerism Enol (OH)

Keto (C=O)
Formulation pH may shift tautomeric ratio; non-aqueous vehicles prefer the enol form.[1][2]

Formulation Decision Matrix

Selecting the appropriate vehicle depends on the route of administration and the required dose.[1][2] Use the logic flow below to determine the optimal protocol.

FormulationDecision Start Start: Define Study Goal Route Route of Administration? Start->Route IV_IP Parenteral (IV / IP) Route->IV_IP Systemic PK PO Oral (PO) Route->PO Efficacy / Tox Dose Target Dose? Tier2 Protocol B: Suspension (MC/Tween 80) Dose->Tier2 Any Dose SolubilityCheck Req. Conc. > 2 mg/mL? IV_IP->SolubilityCheck Tier1 Protocol A: Co-Solvent (DMSO/PEG400/Saline) SolubilityCheck->Tier1 No (Low Dose) Tier3 Protocol C: Complexation (HP-β-CD) SolubilityCheck->Tier3 Yes (High Dose) PO->Dose

Figure 1: Decision matrix for selecting the vehicle based on administration route and solubility requirements.[1]

Detailed Experimental Protocols

Protocol A: Co-Solvent System (IV or IP Screening)

Best For: Acute PK studies, dose-ranging finding (up to 10 mg/kg).[1] Mechanism: Uses organic solvents to disrupt crystal lattice energy, followed by dilution in saline.[1][2]

Reagents:

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile filtered.[1][2]

  • PEG 400 (Polyethylene glycol).[1][2]

  • Sterile Saline (0.9% NaCl).[1][2]

Procedure:

  • Weighing: Accurately weigh the required amount of 6-methoxy-1H-indazol-3-ol into a sterile glass vial.

  • Primary Solubilization: Add DMSO (5% of final volume) . Vortex vigorously for 2 minutes until fully dissolved.[1][2] Note: Sonication (30-40°C) may be used if the solution is hazy.

  • Co-Solvent Addition: Add PEG 400 (40% of final volume) slowly while vortexing. The solution should remain clear.

  • Aqueous Dilution: Slowly add Sterile Saline (55% of final volume) dropwise while constantly stirring.

    • Critical Step: Watch for precipitation at the interface.[1][2] If turbidity occurs, stop and sonicate.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter immediately before injection.

Final Composition: 5% DMSO / 40% PEG 400 / 55% Saline.[1][2]

Protocol B: Oral Suspension (PO Efficacy)

Best For: Sub-chronic efficacy studies, high-dose toxicology (> 10 mg/kg).[1] Mechanism: Creates a stable suspension where particle size is minimized to maximize dissolution rate in the gut.[1][2]

Reagents:

  • Methylcellulose (MC) (0.5% w/v solution in water).[1][2]

  • Tween 80 (Polysorbate 80).[1][2]

Procedure:

  • Preparation of Vehicle: Mix 0.5% MC and 0.2% Tween 80 in distilled water. Allow to hydrate overnight at 4°C.

  • Micronization: Place 6-methoxy-1H-indazol-3-ol in a mortar. Add a small volume of the vehicle (wetting) and triturate with a pestle for 5 minutes to break up aggregates.[1][2]

  • Suspension: Gradually add the remaining vehicle while triturating to form a uniform white suspension.

  • Homogenization: Transfer to a vial and vortex/sonicate for 10 minutes prior to dosing.

  • Dosing: Shake well immediately before drawing into the gavage needle.

Final Composition: 0.5% Methylcellulose / 0.2% Tween 80 in Water.[1][2]

Protocol C: Cyclodextrin Complexation (Optimized IV/IP)

Best For: Studies requiring minimal irritation, repeated dosing, or crossing the Blood-Brain Barrier (BBB).[1] Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "host-guest" complex, encapsulating the lipophilic indazole within a hydrophilic shell.[1]

Reagents:

  • HP-β-CD (20% w/v stock solution in saline).[1]

  • 1M NaOH and 1M HCl (for pH adjustment).[1][2]

Procedure:

  • Vehicle Prep: Dissolve HP-β-CD in sterile water to create a 20% (w/v) solution.[1][2]

  • Compound Addition: Add 6-methoxy-1H-indazol-3-ol to the vehicle.

  • pH Adjustment (The "pH-Shift" Method):

    • The compound may not dissolve immediately.[1][2] Adjust pH to ~10 using 1M NaOH (dropwise) to ionize the 3-ol group (pKa ~9.5).[1][2]

    • Sonicate until clear.

  • Re-equilibration: Slowly back-titrate to pH 7.4 using 1M HCl.

    • Observation: The complexation with cyclodextrin prevents precipitation as the pH returns to neutral.[1][2]

  • Sterilization: Filter through 0.22 µm PES filter.

Final Composition: Drug in 20% HP-β-CD (pH 7.4).

Pharmacokinetic & Safety Workflow

In Vivo Study Design

To validate the delivery method, a pilot PK study is required.[1][2]

PK_Workflow Prep Formulation Prep (Fresh < 1hr) Admin Administration (IV/IP/PO) Prep->Admin T=0 Sample Blood Sampling (Microsampling) Admin->Sample 0.25, 0.5, 1, 2, 4, 8, 24h Process Plasma Separation (4°C, 3000xg) Sample->Process Analysis LC-MS/MS (Quantification) Process->Analysis

Figure 2: Workflow for pharmacokinetic validation of the chosen delivery method.

Safety & Handling (GHS Standards)
  • Hazards: 6-Methoxy-1H-indazol-3-ol is classified as Acute Tox. 4 (Oral) and causes Skin/Eye Irritation (H302, H315, H319).[1]

  • PPE: Nitrile gloves, lab coat, and safety glasses are mandatory.[1][2]

  • Animal Welfare:

    • DMSO Limit: Do not exceed 1-2 mL/kg for IP injections to avoid peritonitis.[1][2]

    • pH: Ensure injectable solutions are within pH 6.0–8.0 to prevent injection site necrosis.[1][2]

References

  • Compound Synthesis & Activity

    • Li, X., et al. (2023).[1][2] "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." National Institutes of Health (PMC).[1][2]

  • Indazole Pharmacology

    • Swamy, G. N., et al. (2012).[1][2][3] "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives." Der Pharma Chemica.

  • Chemical Properties & Safety

    • PubChem Compound Summary for CID 75181 (1-benzyl-1H-indazol-3-ol / related scaffold).[1] National Center for Biotechnology Information.[1][2]

  • General Formulation Strategies

    • Loftsson, T., & Brewster, M. E. (2010).[1][2] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. (Standard Reference for Protocol C).

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 6-Methoxy-1H-Indazol-3-ol in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of 6-methoxy-1H-indazol-3-ol when dissolved in dimethyl sulfoxide (DMSO). As a trusted partner in your research, we aim to provide you with the expertise and practical insights necessary to ensure the integrity of your experiments.

Introduction: Understanding the Compound and the Solvent

6-methoxy-1H-indazol-3-ol is a heterocyclic compound with a scaffold of interest in medicinal chemistry.[1] Its utility in screening campaigns and downstream applications is critically dependent on its stability in solution. DMSO is a powerful and widely used solvent in drug discovery due to its ability to dissolve a broad range of organic molecules.[2] However, its chemical properties can also present challenges to the stability of dissolved compounds. This guide will address the key considerations for working with 6-methoxy-1H-indazol-3-ol in DMSO, focusing on potential stability issues and how to mitigate them.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is designed to address common questions and concerns you may have when working with 6-methoxy-1H-indazol-3-ol in DMSO. The question-and-answer format allows for direct access to the information you need to troubleshoot your experiments effectively.

Compound-Specific Stability Concerns

Q1: What is the stable tautomeric form of 6-methoxy-1H-indazol-3-ol in DMSO?

A1: The indazole ring system can exist in different tautomeric forms. For substituted indazoles, the 1H-tautomer is generally the most thermodynamically stable.[1] Specifically for 6-methoxy-1H-indazol-3-ol, the equilibrium in DMSO is expected to strongly favor the 1H-indazol-3-ol tautomer. This is the form that should be considered as the starting material in your experiments.

Q2: I am seeing a change in the color of my 6-methoxy-1H-indazol-3-ol stock solution in DMSO over time. What could be the cause?

A2: A change in color can be an indicator of compound degradation. While 6-methoxy-1H-indazol-3-ol itself is expected to be a stable compound, potential degradation could be initiated by several factors:

  • Presence of Water: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[3] Water can hydrolyze certain functional groups or participate in degradation reactions. Studies have shown that water is a more significant factor in compound loss in DMSO than oxygen.[4]

  • Acidic Impurities: DMSO can contain acidic impurities, or it can undergo autocatalytic decomposition, which is accelerated by the presence of acids.[5] These acidic conditions could potentially lead to the degradation of your compound.

  • Light Exposure: While not definitively reported for this specific compound, many organic molecules are sensitive to light. Photodegradation is a possibility, especially with prolonged exposure to UV or even ambient light.

Troubleshooting Steps:

  • Use High-Purity, Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous DMSO for preparing stock solutions.

  • Proper Storage: Store your stock solution in a tightly sealed vial, preferably under an inert atmosphere (e.g., argon or nitrogen), and protect it from light by using amber vials or by wrapping the vial in foil.

  • Monitor with Analytics: If you suspect degradation, it is crucial to analyze your stock solution using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence of impurities or degradation products.[6]

Q3: Could the methoxy or hydroxyl group of 6-methoxy-1H-indazol-3-ol react with DMSO?

A3: Direct reaction of the methoxy group (an ether) with DMSO under typical storage conditions is unlikely. The hydroxyl group of an indazol-3-ol has phenolic character, making it weakly acidic. While direct reaction with DMSO is not a primary concern under neutral conditions, DMSO can interact with hydroxyl groups, which could potentially reduce their reactivity in certain assays.[7] More significantly, in the presence of activating agents (which are not typically in a stock solution), DMSO can act as an oxidant. However, for long-term storage, the primary concerns remain the presence of water and acidic impurities.

General Best Practices for Compound Storage in DMSO

Q4: What are the ideal storage conditions for a 10 mM stock solution of 6-methoxy-1H-indazol-3-ol in DMSO?

A4: For long-term stability, it is recommended to store stock solutions at -20°C or -80°C.[8] To minimize the impact of freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[3] This prevents repeated warming and cooling of the entire stock, which can introduce moisture and accelerate degradation.[4]

Storage ConditionRecommendationRationale
Temperature -20°C or -80°CSlows down potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen and moisture.
Container Tightly sealed amber glass vialsProtects from light and prevents solvent evaporation.
Aliquoting Single-use volumesAvoids repeated freeze-thaw cycles.

Q5: I have observed precipitation in my stock solution after storing it in the freezer. What should I do?

A5: Precipitation of compounds from DMSO upon freezing is a known issue and can be more problematic than chemical degradation for some molecules.[9]

Causality and Troubleshooting:

  • Supersaturation: Your initial solution might have been supersaturated. Upon cooling, the solubility of the compound decreases, leading to precipitation.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote crystallization.[4]

  • Water Contamination: The presence of water in DMSO can significantly alter its solvent properties and reduce the solubility of certain compounds.

Resolution Protocol:

  • Gentle Warming and Sonication: Before use, bring the vial to room temperature. You can gently warm the solution (not exceeding 40°C) and use a sonicator to try and redissolve the precipitate.

  • Visual Inspection: Always visually inspect your solution for any particulate matter before use.

  • Confirm Concentration: If precipitation was significant, the concentration of your stock solution may no longer be accurate. It is advisable to re-quantify the concentration using an appropriate analytical method.

Experimental Protocols

To ensure the integrity of your experimental results, it is crucial to perform a stability assessment of your 6-methoxy-1H-indazol-3-ol stock solution. The following is a recommended workflow.

Workflow for Stability Assessment of 6-Methoxy-1H-Indazol-3-ol in DMSO

Stability_Workflow A Prepare 10 mM stock solution in anhydrous DMSO B Aliquot into multiple amber vials under inert gas A->B C Store aliquots under different conditions (e.g., RT, 4°C, -20°C, -80°C) B->C D Analyze a baseline sample (T=0) by LC-MS B->D E Analyze aliquots at defined time points (e.g., 1, 2, 4 weeks) C->E F Compare peak area of the parent compound to T=0 D->F E->F G Identify any new peaks corresponding to degradation products E->G H Determine the rate of degradation and optimal storage conditions F->H G->H

Caption: Experimental workflow for assessing the stability of 6-methoxy-1H-indazol-3-ol in DMSO.

Step-by-Step LC-MS Protocol for Stability Analysis
  • Sample Preparation:

    • Prepare a 10 mM stock solution of 6-methoxy-1H-indazol-3-ol in high-purity, anhydrous DMSO.

    • Create a working solution by diluting the stock solution to a suitable concentration (e.g., 10 µM) in an appropriate solvent system for your LC-MS method (e.g., acetonitrile/water).

  • LC-MS Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Electrospray ionization (ESI) in positive mode. Monitor the parent ion mass of 6-methoxy-1H-indazol-3-ol.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining relative to the T=0 sample.

    • Analyze the mass spectra for the appearance of new peaks that could correspond to degradation products.

Visualizing Potential Instability: A Decision Tree

The following diagram provides a logical framework for troubleshooting observed instability of your 6-methoxy-1H-indazol-3-ol solution.

Troubleshooting_Tree A Observe instability (e.g., color change, precipitation, loss of activity) B Is there visible precipitation? A->B C Yes B->C Yes D No B->D No E Gentle warming and sonication. Re-evaluate. C->E F Perform LC-MS analysis to check for degradation. D->F G Is the parent compound peak area reduced? F->G H Yes G->H Yes I No G->I No J Suspect chemical degradation. Review storage procedures. H->J K Instability may be due to other factors (e.g., assay interference). I->K

Caption: A decision tree for troubleshooting the instability of 6-methoxy-1H-indazol-3-ol in DMSO.

Conclusion

While 6-methoxy-1H-indazol-3-ol is expected to be reasonably stable in high-purity, anhydrous DMSO under proper storage conditions, researchers should be aware of the potential for degradation due to factors such as water contamination, acidic impurities, and improper handling. By following the best practices outlined in this guide and employing analytical techniques to monitor the stability of your stock solutions, you can ensure the reliability and reproducibility of your experimental data.

References

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  • Li, X., et al. (2022). TCT-DMSO/DMSO-d6 Mediated a Mild Thioalkylation and Regioselective Intramolecular Cyclization Cascade to Access 3-Methylthiolated Indoles. The Journal of Organic Chemistry, 87(1), 537–548. [Link]

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  • Larock, R. C., & Yum, E. K. (1991).
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  • Kumar, A., et al. (2020). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. Research in Pharmaceutical Sciences, 15(4), 384-394.

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Technical Support Center: Purification of 6-methoxy-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-methoxy-1H-indazol-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the unique challenges encountered during the purification of this valuable compound. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to optimize your purification processes.

Introduction to Purification Challenges

6-methoxy-1H-indazol-3-ol is a key building block in medicinal chemistry. However, its purification is often complicated by several factors inherent to its structure and common synthetic routes. These challenges typically include:

  • Tautomerism: The presence of tautomers in indazole derivatives can lead to difficulties in crystallization and chromatographic separation.

  • Regioisomer Formation: Synthesis of substituted indazoles can often result in the formation of regioisomers, which can be challenging to separate due to their similar physical properties.

  • Solubility Profile: Finding an ideal solvent system that allows for effective purification by recrystallization can be difficult.

  • Byproduct Formation: The specific synthetic pathway used will dictate the likely impurities, which can range from unreacted starting materials to complex side-products.

This guide will address these challenges with practical, evidence-based solutions.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common issues encountered during the purification of 6-methoxy-1H-indazol-3-ol.

Recrystallization Issues

Question 1: My 6-methoxy-1H-indazol-3-ol is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" is a common problem when the compound precipitates from a supersaturated solution at a temperature above its melting point in that particular solvent system. Here are several strategies to overcome this:

  • Slow Down the Cooling Process: Rapid cooling is a frequent cause of oiling out. Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can then gradually lower the temperature further by placing it in an ice bath or refrigerator.

  • Adjust the Solvent System: A mixed solvent system is often effective for indazole derivatives.[1] A good starting point is a combination of a solvent in which the compound is soluble (e.g., methanol, ethanol, or acetone) and an anti-solvent in which it is poorly soluble (e.g., water or hexane).

    • Rationale: The soluble solvent ensures the compound fully dissolves at an elevated temperature, while the anti-solvent reduces the solubility as the solution cools, promoting crystallization.

    • Protocol: Dissolve the crude product in a minimal amount of the hot primary solvent. Then, slowly add the anti-solvent dropwise with vigorous stirring until the solution becomes slightly turbid. Add a few drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Introduce Seed Crystals: If you have a small amount of pure 6-methoxy-1H-indazol-3-ol, adding a seed crystal to the supersaturated solution can initiate crystallization and prevent oiling out.

dot

cluster_0 Troubleshooting 'Oiling Out' Crude Product Crude Product Dissolution Dissolution Crude Product->Dissolution Hot Solvent Hot Solvent Hot Solvent->Dissolution Slow Cooling Slow Cooling Dissolution->Slow Cooling Crystal Formation Crystal Formation Slow Cooling->Crystal Formation Success Oiling Out Oiling Out Slow Cooling->Oiling Out Problem Adjust Solvent Adjust Solvent Oiling Out->Adjust Solvent Solution 1 Seed Crystal Seed Crystal Oiling Out->Seed Crystal Solution 2 Adjust Solvent->Slow Cooling Seed Crystal->Slow Cooling

Caption: Troubleshooting workflow for "oiling out" during recrystallization.

Question 2: What are some recommended solvent systems for the recrystallization of 6-methoxy-1H-indazol-3-ol?

Answer: Based on protocols for structurally similar indazole compounds, mixed solvent systems are highly effective.[1] Here are some recommended systems to screen:

Primary Solvent (Good Solubility) Anti-Solvent (Poor Solubility) Typical Ratio (v/v) Notes
MethanolWater80:20 to 95:5A good starting point for many polar compounds.
EthanolWater80:20 to 95:5Similar to methanol/water, may offer different crystal morphology.
AcetoneWater80:20 to 90:10Can be effective but watch for volatility of acetone.
Tetrahydrofuran (THF)HexaneVariesGood for less polar impurities.
Ethyl AcetateHexaneVariesAnother option for targeting less polar impurities.

It is crucial to perform small-scale solubility tests with your crude material to determine the optimal solvent system and ratio.

Chromatography Challenges

Question 3: I am having difficulty separating my desired product from a closely related impurity using column chromatography. What can I do?

Answer: The co-elution of impurities is a common challenge, especially with isomers. Here are some strategies to improve your chromatographic separation:

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using an isocratic system (a constant solvent mixture), switching to a shallow gradient elution can significantly improve resolution. Start with a low polarity mobile phase and gradually increase the polarity.

    • Solvent System Modification: Small additions of a third solvent can sometimes dramatically alter selectivity. For example, in a hexane/ethyl acetate system, adding a small percentage of methanol or dichloromethane can improve the separation of polar compounds.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase.

    • Normal Phase Chromatography: Silica gel is the most common stationary phase.

    • Reverse Phase Chromatography: For more polar compounds, a C18-functionalized silica gel (reverse phase) can provide better separation. In this case, the mobile phase would be a mixture of polar solvents like water, methanol, or acetonitrile.

dot

cluster_1 Chromatography Optimization Crude Mixture Crude Mixture Column Chromatography Column Chromatography Crude Mixture->Column Chromatography Poor Separation Poor Separation Column Chromatography->Poor Separation Problem Good Separation Good Separation Column Chromatography->Good Separation Success Optimize Mobile Phase Optimize Mobile Phase Poor Separation->Optimize Mobile Phase Step 1 Change Stationary Phase Change Stationary Phase Poor Separation->Change Stationary Phase Step 2 Optimize Mobile Phase->Column Chromatography Change Stationary Phase->Column Chromatography

Caption: Workflow for optimizing chromatographic separation.

Purity Analysis

Question 4: How can I accurately assess the purity of my 6-methoxy-1H-indazol-3-ol?

Answer: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining purity. A reverse-phase HPLC method is generally suitable.

    • Typical Conditions:

      • Column: C18 (e.g., LiChrosorb 100 RP-18)[2]

      • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 2-3) is a good starting point.[2]

      • Detection: UV detection, with the wavelength set to an absorption maximum of the compound (e.g., around 239 nm, but should be optimized).[2]

  • Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive way to get a qualitative assessment of purity and to monitor the progress of a reaction or purification. Use the same solvent system as for your column chromatography or a similar one.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This can reveal the presence of impurities with distinct proton signals. Integrating the peaks of your product versus those of the impurities can provide a quantitative estimate of purity. It's also useful for identifying residual solvents.[3][4]

    • ¹³C NMR: This can help to identify isomeric impurities that may not be easily distinguishable by ¹H NMR.

  • Mass Spectrometry (MS): This technique is excellent for confirming the molecular weight of your product and identifying the mass of any impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of 6-methoxy-1H-indazol-3-ol?

A1: The impurities will largely depend on the synthetic route. Common impurities can include:

  • Starting Materials: Incomplete reaction can lead to the presence of precursors such as substituted anilines or their derivatives.

  • Regioisomers: Depending on the cyclization strategy, other isomers of 6-methoxy-1H-indazol-3-ol may form.

  • Byproducts from Side Reactions: These can be numerous and specific to the reagents and conditions used.

  • Residual Solvents: Solvents used in the reaction or purification steps are common impurities.[5]

Q2: Can tautomerism affect the purification of 6-methoxy-1H-indazol-3-ol?

A2: Yes, the tautomeric nature of indazoles can present challenges.[6] The presence of multiple tautomers in solution can lead to band broadening in chromatography and may inhibit crystallization. It is important to be aware of this possibility when interpreting analytical data. Sometimes, derivatization of the hydroxyl group can simplify purification by preventing tautomerization.

Q3: How should I store purified 6-methoxy-1H-indazol-3-ol to prevent degradation?

References

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-benzyl-1H-indazol-3-ol. PubChem. Retrieved February 5, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • O'Donovan, D. H., et al. (2016). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Molecules, 21(10), 1349. [Link]

  • Wang, Q., & Li, X. (2017). Synthesis of 1H-Indazoles from Imidates and Nitrosobenzenes via Synergistic Rhodium/Copper Catalysis. Organic Letters, 19(15), 4082–4085. [Link]

  • Gaikwad, D. D., et al. (2015). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. European Journal of Medicinal Chemistry, 90, 707–731. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-methoxy-1h-indazole-3-carboxylic acid. PubChemLite. Retrieved February 5, 2026, from [Link]

  • Verma, R. K. (2006). Basic and neutral route specific impurities in MDMA prepared by different synthesis methods. Comparison of impurity profiles. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1315–1326. [Link]

  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(1), 3–10.
  • Li, W., et al. (2014). A General and Efficient Copper-Catalyzed Tandem Reaction of (2-Bromophenyl) (phenyl) methanone Oxime Acetates with Amines for the Synthesis of 1 H -Indazoles. Synlett, 25(19), 2759–2763. [Link]

  • Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3–10. [Link]

  • CN103319410A - Synthesis method of indazole compound - Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 6-Methoxy-1H-indazole. PubChem. Retrieved February 5, 2026, from [Link]

  • Katta, K., et al. (2019). Trace Level Quantification of Genotoxic Impurity “3-Chloro-N-(2-((2- Dimethylamino) Ethyl) - JOCPR. Journal of Chemical and Pharmaceutical Research, 11(4), 48–59. [Link]

  • Chen, J., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 86(17), 11938–11948. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(4), 534–547. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics, 29(9), 2176–2179. [Link]

  • Pharmaffiliates. (n.d.). Omeprazole-impurities. Retrieved February 5, 2026, from [Link]

  • Darnbrough, J. E., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(8), 1474–1479. [Link]

  • Ferretti, R., et al. (2018). Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in presence of its related substances. Journal of Pharmaceutical and Biomedical Analysis, 160, 240–247. [Link]

  • John, A., et al. (2022). A review on isolation, identification and characterization of impurities in drug substances. World Journal of Pharmaceutical Research, 11(9), 622–636. [Link]

  • El-Gindy, A. (2003). Organic volatile impurities in pharmaceuticals. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 58(9), 650–659.

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minimizing off-target effects of 6-methoxy-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing Off-Target Effects

Welcome to the technical support center for 6-methoxy-1H-indazol-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on mitigating and understanding the off-target effects of this and related small molecules.

As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the scientific reasoning behind each experimental step. The information herein is synthesized from established principles of kinase inhibitor development and best practices in cell biology. While public data on 6-methoxy-1H-indazol-3-ol is limited, the principles derived from the broader class of indazole-based inhibitors are highly applicable.[1][2] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter during your research.

Part 1: Frequently Asked Questions & Troubleshooting

This section addresses common issues in a question-and-answer format, from initial compound characterization to advanced target validation.

Section 1.0: Compound Characterization & Initial Considerations

Question: What is the likely mechanism of action for 6-methoxy-1H-indazol-3-ol, and why should I be concerned about off-target effects?

Answer: The 1H-indazole scaffold is a common "hinge-binding" motif found in numerous kinase inhibitors.[1] These compounds typically function as ATP-competitive inhibitors, targeting the highly conserved ATP-binding pocket of protein kinases.

Off-target effects are a major concern for two primary reasons:

  • High Structural Homology: The human kinome contains over 500 members, many of which share significant structural similarity within the ATP-binding site.[3] This makes it challenging to design inhibitors that are truly specific to a single kinase.

  • Unintended Phenotypes: Binding to unintended kinases or other proteins can lead to misleading experimental results, cellular toxicity, or unexpected physiological effects, complicating data interpretation and potentially halting a drug discovery program.[4]

Question: What are the key physicochemical properties of indazole-based compounds I should be aware of?

  • Solubility: Indazole derivatives can have poor aqueous solubility.[5] It is critical to experimentally determine the solubility of your compound in your specific assay buffers and cell culture media. Poor solubility can lead to compound precipitation, inaccurate concentration calculations, and false-negative results.

  • Stability: The stability of the compound in solution, especially in aqueous media containing salts and proteins, should be assessed.[7] Some heterocyclic compounds can be unstable or reactive.[8][9] A simple stability test involves incubating the compound in your final assay media for the duration of the experiment and then analyzing its integrity via HPLC-MS.

  • DMSO Concentration: Always keep the final concentration of DMSO consistent across all experimental wells and as low as possible (typically <0.5%) to avoid solvent-induced artifacts.[10]

Section 2.0: Experimental Design & Proactive Off-Target Mitigation

Question: I'm starting a new project with this compound. What is the first and most critical experiment to run?

Answer: Your first experiment should be a broad, unbiased kinase selectivity profile. This provides an essential baseline understanding of your compound's activity spectrum. Instead of only testing against your intended target, screening against a large panel of kinases (e.g., 400+ kinases) is the industry standard.[3][11][12]

This initial screen will help you:

  • Confirm on-target potency.

  • Identify potential off-targets early.

  • Calculate a Selectivity Index, which compares the potency against the primary target to that of other kinases.[3]

  • Select appropriate tool compounds for further studies.

Question: How do I choose the right cell line for my experiments to avoid misleading results?

Answer: The choice of cell line is critical and should be guided by your primary target's biology.

  • Target Expression: Confirm that your target protein is expressed at a functional level in the chosen cell line. Use Western blot or qPCR to verify.

  • Pathway Dependence: Ideally, use a cell line where the phenotype you are measuring (e.g., proliferation, apoptosis) is known to be dependent on the activity of your target kinase. This provides a clear biological readout for on-target activity.

  • Genetic Background: Be aware of the mutational status of key signaling pathways (e.g., PI3K, RAS) in your cell line, as this can influence the cellular response to your inhibitor and create resistance mechanisms.[13]

Section 3.0: Troubleshooting Common Assay Problems

Question: My compound's IC50 is potent in a biochemical assay but much weaker in my cell-based assay. What's going on?

Answer: This is a very common and important observation. The discrepancy often points to cell-specific factors not present in a purified enzyme assay.

Potential Cause Explanation & Troubleshooting Steps
Poor Cell Permeability The compound may not efficiently cross the cell membrane to reach its intracellular target. Solution: Assess permeability using a PAMPA or Caco-2 assay.[7]
High Intracellular ATP Cellular ATP concentrations (1-10 mM) are much higher than those used in most biochemical assays (often at or below the Kₘ of ATP). As an ATP-competitive inhibitor, your compound must compete with this high ATP level, leading to a rightward shift in the IC50 curve. Solution: Ensure your biochemical assay's ATP concentration is physiologically relevant if you want a better correlation.[10]
Active Efflux The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell. Solution: Test for efflux by co-incubating with known efflux pump inhibitors.
Compound Metabolism The cell may rapidly metabolize the compound into an inactive form. Solution: Analyze compound stability in the presence of cells or cell lysates over time using LC-MS.
Plasma Protein Binding If using serum in your media, the compound may bind to proteins like albumin, reducing the free concentration available to interact with the target. Solution: Measure the serum protein binding and adjust dosing accordingly, or perform assays in serum-free media if possible.

Question: I'm observing unexpected toxicity or a strange phenotype. How do I know if it's an off-target effect?

Answer: This requires a systematic process of elimination. The workflow below provides a logical framework for investigation.

G cluster_0 A Unexpected Phenotype Observed (e.g., Toxicity, Morphology Change) B Is the phenotype dose-dependent? A->B C Likely an artifact or non-specific effect. B->C No D Validate On-Target Engagement (e.g., CETSA, Western Blot for p-Substrate) B->D Yes E Does On-Target Engagement Correlate with Phenotype Dose-Response? D->E F Phenotype is likely ON-TARGET E->F Yes G Phenotype is likely OFF-TARGET E->G No H Use Orthogonal Methods to Confirm (e.g., RNAi/CRISPR, Structurally distinct inhibitor) F->H G->H

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

Section 4.0: Gold-Standard Target Validation Techniques

Question: How can I definitively prove my compound is engaging its intended target inside the cell?

Answer: The gold standard for confirming target engagement in a physiological context is the Cellular Thermal Shift Assay (CETSA) .[14][15][16] This method is based on the principle that when a compound binds to its protein target, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.

CETSA_Principle cluster_0 No Compound (Control) cluster_1 With Compound Protein_Control Target Protein Heat_Control Heat Denatured Denatured (Precipitates) Heat_Control->Denatured Compound Compound Complex Protein-Compound Complex Protein_Treated Target Protein Heat_Treated Heat Stable Stable (Soluble) Heat_Treated->Stable

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

By heating cell lysates treated with your compound across a range of temperatures and quantifying the amount of soluble target protein remaining (e.g., via Western blot), you can generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound is strong evidence of direct binding.[17]

Question: What is a "negative control" compound and why is it essential?

Answer: A negative control is a compound that is structurally very similar to your active compound but is inactive against your primary target. It is one of the most powerful tools to distinguish on-target from off-target effects.

  • How to Use: If your active compound causes a specific phenotype but the inactive analogue does not (when used at the same concentration), it strongly implies the phenotype is due to inhibition of the primary target.

  • Importance: This control helps rule out effects caused by the chemical scaffold itself or by non-specific interactions.[7]

Part 2: Key Experimental Protocols

These protocols provide a detailed, step-by-step framework for key validation experiments.

Protocol 1: Wide-Panel Kinase Selectivity Screening

Objective: To determine the inhibitory activity of 6-methoxy-1H-indazol-3-ol against a broad panel of human kinases to identify on-target potency and potential off-targets.

Methodology: This protocol outlines a typical workflow using a commercial service provider, which is the standard approach for comprehensive profiling. The assay measures the consumption of ATP, which is detected as a decrease in a luminescent signal.[18]

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 6-methoxy-1H-indazol-3-ol in 100% DMSO.

  • Assay Concentration: The service provider will typically perform the primary screen at a single high concentration (e.g., 1 µM or 10 µM) to identify initial "hits."

  • Kinase Reactions:

    • For each kinase on the panel, a reaction is prepared containing the specific kinase, its substrate (protein or peptide), and ATP at or near its Kₘ concentration.[10][19]

    • Your compound is added to the reaction mix. A DMSO-only reaction serves as the 100% activity control. A reaction without enzyme serves as the background control.

    • The reactions are incubated at a set temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.[10]

  • Signal Detection (Example: ADP-Glo™ Assay):

    • An "ADP-Glo™ Reagent" is added to stop the kinase reaction and deplete the remaining ATP.

    • A "Kinase Detection Reagent" is then added, which converts the ADP generated by the kinase reaction back into ATP.

    • This newly synthesized ATP is used by a luciferase to generate a light signal, which is read by a luminometer.[18]

  • Data Analysis:

    • The activity of each kinase in the presence of your compound is calculated as a percentage of the DMSO control.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

    • Results are typically presented as "% Inhibition at X concentration."

  • Follow-up: For any kinases showing significant inhibition (e.g., >50%), a full dose-response curve (e.g., 10-point titration) is performed to determine the precise IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot

Objective: To confirm direct binding of 6-methoxy-1H-indazol-3-ol to its target protein in intact cells.

Materials:

  • Cells expressing the target protein.

  • 6-methoxy-1H-indazol-3-ol and DMSO vehicle.

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • PCR machine or water baths for heating.

  • Lysis buffer (e.g., RIPA buffer).

  • Primary antibody specific to the target protein.

  • HRP-conjugated secondary antibody and chemiluminescence substrate.

Step-by-Step Procedure:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with the compound at a saturating concentration (e.g., 10-20x the cellular EC50) or with DMSO vehicle for 1-2 hours.[14]

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a PCR machine and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes.[20] Include an unheated (room temperature) control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by thawing at room temperature).

  • Clarification of Lysate: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated (denatured) proteins.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble proteins. Determine the total protein concentration of each sample and normalize to ensure equal loading.

  • Western Blotting:

    • Run the normalized samples on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with the primary antibody against your target protein, followed by the HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensity for each temperature point for both the DMSO- and compound-treated samples.

    • Normalize the intensity of each band to the unheated control for that condition (set to 100%).

    • Plot the relative band intensity versus temperature to generate the "melting curves." A rightward shift of the curve for the compound-treated sample indicates target stabilization and therefore, engagement.

References

  • Fakhri, F. et al. (2021). Pharmacogenomic insights into AKT isoform dysregulation. This source discusses resistance mechanisms related to mutations in signaling pathways. While the specific article wasn't in the search results, the concept is widely established and cited in related articles. The provided search result[13] alludes to this concept.

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.[Link]

  • PubChem. 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181.[Link]

  • Alcaide, B. et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]

  • Zhang, C. et al. (2020). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PMC. [Link]

  • Bain, J. et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • Wang, Y. et al. (2017). Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed. [Link]

  • Alcaide, B. et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

  • Jafari, R. et al. (2014). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Müller, S. et al. (2025). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. ACS Publications. (Note: This is a forward-looking citation from the search results, used for general principles of in vivo studies).
  • Hariyani, Y. et al. (2022). Selective Inhibitor Design for Kinase Homologs Using Multiobjective Monte Carlo Tree Search. Journal of Chemical Information and Modeling. [Link]

  • Durrant, J. D. & Amaro, R. E. (2014). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PMC. [Link]

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  • Drug Target Review. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow.[Link]

  • Amaratunga, M. et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. [Link]

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  • K-Velsicol. (2014). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. [Link]

  • Cichonska, A. et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS Computational Biology. [Link]

  • Zang, T. et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

  • Goud, B. S. et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

  • ResearchGate. (2025). 1‐Benzyl‐1H‐indazol‐3‐ol Copper(II) Derivatives as Anticancer Agents.[Link]

  • Maji, R. et al. (2020). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. NIH. [Link]

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  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]

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Technical Support Center: Stability and Degradation of 6-Methoxy-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-methoxy-1H-indazol-3-ol. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth technical guidance on the stability and degradation pathways of this compound, structured in a practical, question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is 6-methoxy-1H-indazol-3-ol and why is its stability a concern?

6-methoxy-1H-indazol-3-ol is a heterocyclic organic compound belonging to the indazole class. Indazole derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents. Understanding the stability of this molecule is critical because chemical degradation can lead to loss of potency, altered efficacy, and the formation of potentially toxic impurities. Stability studies are a regulatory requirement for active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of a final drug product throughout its shelf life.[1][2]

Q2: What are the primary degradation pathways for indazole derivatives like 6-methoxy-1H-indazol-3-ol?

Based on the known chemistry of the indazole ring system, the primary degradation pathways to consider are:

  • Oxidative Degradation: The indazole ring can be susceptible to oxidation, potentially leading to ring-opening or other structural changes. Forced degradation studies often use reagents like hydrogen peroxide to simulate oxidative stress.[3]

  • Photodegradation: Exposure to light, particularly UV irradiation, can induce photochemical reactions. A known pathway for indazoles is a rearrangement to form benzimidazoles.[3][4][5] This occurs through an excited-state tautomerization.[3]

  • Hydrolytic Degradation: Stability can be pH-dependent, with potential for hydrolysis under strongly acidic or basic conditions.[3]

  • Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for decomposition.[3]

Q3: What are the recommended storage conditions for 6-methoxy-1H-indazol-3-ol?

To minimize degradation, 6-methoxy-1H-indazol-3-ol should be stored in a cool, dark place, under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8°C) is recommended. The material should be kept in a tightly sealed container to protect it from moisture and atmospheric oxygen.

Troubleshooting Guide for Experimental Challenges

Q4: My sample of 6-methoxy-1H-indazol-3-ol has developed a yellow or brownish tint over time. What is likely happening?

Answer: The appearance of color in a previously white or off-white solid is a strong indicator of degradation, most commonly due to oxidation or photodecomposition.

  • Causality: The electron-rich nature of the indazole ring system makes it susceptible to oxidation. Trace amounts of atmospheric oxygen, potentially accelerated by exposure to light or elevated temperatures, can initiate reactions that form highly conjugated, colored impurities. The 3-ol (or its tautomeric 3-one form) and the methoxy group can influence the electron density of the ring, affecting its reactivity.

  • Troubleshooting Steps:

    • Verify Purity: Re-analyze the purity of your sample using a stability-indicating method like HPLC-UV. Compare the chromatogram to that of a fresh or properly stored reference standard. Look for the emergence of new peaks or a decrease in the main peak area.

    • Review Storage: Confirm that your storage conditions are adequate. Was the container properly sealed? Was it exposed to light?

    • Implement Inert Atmosphere: If not already doing so, blanket the solid with an inert gas like argon or nitrogen before sealing the container for storage.

Q5: I am observing new, unidentified peaks in my HPLC analysis of a formulation containing 6-methoxy-1H-indazol-3-ol. How can I determine if they are degradants?

Answer: The appearance of new peaks strongly suggests that your compound is degrading under your analytical or formulation conditions. Identifying these peaks requires a systematic forced degradation study.

  • Causality: Forced degradation (or stress testing) intentionally subjects the drug substance to harsh conditions to accelerate the formation of degradation products that could potentially form under normal storage conditions over a longer period.[1][2] This process is essential for developing and validating a stability-indicating analytical method—a method that can resolve the API from all potential impurities and degradants.

  • Logical Workflow for Identification:

    • Perform Forced Degradation: Subject solutions of 6-methoxy-1H-indazol-3-ol to the stress conditions outlined in the table below (see Protocol 1).

    • Analyze Stressed Samples: Run HPLC-UV/MS analysis on each stressed sample alongside an unstressed control.

    • Peak Matching: Compare the retention times of the unknown peaks in your original sample to the new peaks generated under specific stress conditions. For example, if an unknown peak matches a peak generated only under oxidative stress (H₂O₂), it is likely an oxidative degradant.

    • Mass Spectrometry (MS): Use the mass-to-charge ratio (m/z) data from your LC-MS to propose structures for the degradants. An increase of 16 amu often suggests the addition of an oxygen atom (oxidation), while a loss of 30 amu could indicate demethylation of the methoxy group.

Q6: My photodegradation experiment on 6-methoxy-1H-indazol-3-ol is showing a new major peak with the same mass as the parent compound. What could this be?

Answer: This is a classic sign of a photochemical rearrangement, a known degradation pathway for indazoles.[3][4] You are likely observing the formation of an isomeric benzimidazole.

  • Mechanism: Upon irradiation with UV light, 1H-indazoles can undergo an excited-state tautomerization to the less stable 2H-indazole form.[3] This 2H-tautomer is photochemically active and can rearrange to form a more stable benzimidazole structure.[3][4][5] Since this is an isomerization, the molecular weight remains unchanged.

  • Experimental Confirmation:

    • Spectroscopic Analysis: If you can isolate the impurity, acquire ¹H NMR and ¹³C NMR spectra. The chemical shifts and coupling patterns for a benzimidazole will be distinct from those of an indazole.

    • Chromatographic Behavior: The polarity of the benzimidazole isomer will be different from the parent indazole, resulting in a different retention time on a reverse-phase HPLC column.

    • UV Spectrum: The UV absorbance spectrum of the benzimidazole will likely differ from the indazole. A photodiode array (PDA) detector can be invaluable for comparing the spectra of the parent and degradant peaks.

Experimental Protocols & Data

Protocol 1: Forced Degradation Study

This protocol provides a starting point for a forced degradation study, consistent with industry practices and ICH guidelines.[3][6][7] The goal is to achieve 5-20% degradation of the active substance.

Objective: To generate likely degradation products of 6-methoxy-1H-indazol-3-ol under various stress conditions.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of 6-methoxy-1H-indazol-3-ol in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear glass vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the diluent (e.g., water).

  • Analysis: After the incubation period, quench the reaction if necessary (e.g., neutralize acid with base and vice versa). Dilute the samples to a suitable concentration (e.g., 0.1 mg/mL) and analyze by HPLC-UV/MS.

Table 1: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDurationExpected Observations
Acid Hydrolysis 0.1 M HCl60°C24 - 48 hoursPotential for hydrolysis or other acid-catalyzed degradation.
Base Hydrolysis 0.1 M NaOH60°C2 - 8 hoursIndazole rings can be susceptible to base-catalyzed reactions.
Oxidation 3% H₂O₂Room Temp24 hoursFormation of N-oxides or ring-opened products is possible.
Thermal 80°C (in solution)72 hoursAssess heat stability.
Photolytic UV light (254 nm & 365 nm) & White lightRoom Temp24 - 48 hoursIsomerization to benzimidazole is a primary concern.[3][4][5]

Visualization of Degradation Pathways

The following diagrams illustrate potential degradation pathways for 6-methoxy-1H-indazol-3-ol based on established chemical principles for indazole derivatives.

G cluster_main Potential Degradation Pathways cluster_photo Photodegradation cluster_ox Oxidation cluster_hydro Hydrolysis (Acid/Base) parent 6-methoxy-1H-indazol-3-ol benzimidazole Isomeric Benzimidazole (Same Mass) parent->benzimidazole UV Light n_oxide N-Oxide Degradant (+16 amu) parent->n_oxide H₂O₂ ring_opened Ring-Opened Product parent->ring_opened H₂O₂ (harsh) demethylated Demethylated Product (-14 amu) parent->demethylated Strong Acid/Heat

Caption: Potential degradation pathways for 6-methoxy-1H-indazol-3-ol.

This workflow diagram outlines the logical process for investigating unknown peaks observed during HPLC analysis.

G cluster_workflow Troubleshooting Workflow: Unknown HPLC Peaks start Unknown Peak(s) Observed in HPLC forced_degradation Perform Forced Degradation Study (Acid, Base, H₂O₂, Heat, Light) start->forced_degradation lcms_analysis Analyze Stressed Samples by LC-MS forced_degradation->lcms_analysis compare Compare Retention Times (RT) and Mass Spectra (MS) lcms_analysis->compare identify Identify Degradation Pathway (e.g., Oxidative, Photolytic) compare->identify Match Found no_match Peak is Likely a Non-Degradant Impurity (e.g., from synthesis) compare->no_match No Match

Caption: Workflow for identifying unknown peaks via forced degradation.

References

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023-05-08).
  • Forced Degrad
  • Photochemical Conversion of Indazoles into Benzimidazoles. NIH.
  • Photodegradation of Sulfamethoxazole and Enrofloxacin under UV and Simulated Solar Light Irradi
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PubMed Central.
  • Technical Support Center: Indazole Deriv
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022-04-11).
  • Stability testing of existing active substances and related finished products. (2023-07-13). EMA.
  • Draft regional guidelines on stability testing of active substances and pharmaceutical products.
  • Annex 10 - ICH.
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • 6-Methoxy-1-methyl-1H-indazol-3-amine. Sigma-Aldrich.

Sources

Technical Support Center: Troubleshooting Resistance to 6-Methoxy-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier 3 Technical Support resource for researchers encountering efficacy issues or acquired resistance with 6-methoxy-1H-indazol-3-ol (and related indazole-3-one scaffolds) in cell-based assays.

Status: Operational | Ticket Type: Assay Optimization & Resistance Mechanisms Applicable Scaffolds: Indazole-3-ols, Indazolinones, Axitinib-like intermediates.

Executive Summary & Compound Profile

6-methoxy-1H-indazol-3-ol is a bioactive scaffold often functioning as a kinase inhibitor (e.g., VEGFR, PDK1) or a tubulin modulator. Researchers frequently encounter "resistance" which is often a conflation of three distinct failure modes:

  • Pharmacokinetic Failure (In Vitro): Poor solubility or tautomeric instability reducing effective concentration.

  • Transport-Mediated Resistance: Upregulation of ATP-binding cassette (ABC) transporters (P-gp/MDR1).

  • Target-Mediated Resistance: Point mutations in the binding pocket or bypass signaling.

This guide provides a logic-gated workflow to diagnose and resolve these issues.

Diagnostic Workflow (Decision Tree)

The following diagram outlines the logical progression for diagnosing resistance. Use this to determine which protocol to execute.

Resistance_Diagnosis Start Observed Resistance (High IC50) Step1 Step 1: Check Solubility & Stability (Precipitation? pH?) Start->Step1 Step2 Step 2: Co-treatment with Verapamil (Efflux Inhibition) Step1->Step2 Soluble Solubility_Issue Pseudo-Resistance: Fix Solvent/pH Step1->Solubility_Issue Precipitate Visible or pH > 7.5 Step3 Step 3: Western Blot / Sequencing (Target Status) Step2->Step3 No IC50 Change Efflux_Positive Transport Resistance: Use P-gp Inhibitor or Modify Scaffold Step2->Efflux_Positive IC50 Restored Target_Mutation Acquired Resistance: Sequence Target Gene Step3->Target_Mutation Target Mutated Bypass Bypass Signaling: Check Downstream Effectors (e.g., p-ERK, p-AKT) Step3->Bypass Target WT but Signaling Active

Figure 1: Diagnostic logic flow for identifying the mechanism of resistance to indazole-3-ol derivatives.

Troubleshooting Guide & FAQs

Category A: Physicochemical "Pseudo-Resistance"

Q: My compound precipitates in media, or potency varies wildly between batches. Is this resistance? A: Likely not. This is often tautomeric instability or solubility failure .

  • The Mechanism: 6-methoxy-1H-indazol-3-ol exists in equilibrium between the enol form (indazol-3-ol) and the keto form (indazolin-3-one) . This equilibrium is pH-dependent. In basic culture media (pH 7.4), the equilibrium may shift, or the compound may ionize and precipitate if the concentration is too high (>10 µM).

  • The Fix:

    • DMSO Check: Ensure the final DMSO concentration is 0.1–0.5%.

    • Visual Inspection: Check wells under 20x magnification for micro-crystals.

    • Fresh Prep: Indazoles can oxidize. Always prepare fresh stock from powder for critical assays.

Category B: Efflux-Mediated Resistance (MDR)

Q: My resistant cell line (e.g., K562/R, MCF-7/Adr) shows a 100-fold increase in IC50. Why? A: Indazole derivatives are classical substrates for P-glycoprotein (P-gp/ABCB1) and BCRP (ABCG2) .

  • The Mechanism: The hydrophobic 6-methoxy motif facilitates intercalation into the P-gp binding pocket, leading to rapid efflux before the drug reaches its intracellular target.

  • Validation Protocol: Perform an IC50 Shift Assay (see Protocol 1 below). If adding 5-10 µM Verapamil (a P-gp inhibitor) restores sensitivity, your resistance is transport-mediated.

Category C: Metabolic Stability

Q: The drug works in short assays (24h) but fails in long-term clonogenic assays. A: This suggests metabolic inactivation .

  • The Mechanism: The 6-methoxy group is a prime target for O-demethylation by Cytochrome P450 enzymes (e.g., CYP1A1, CYP3A4), converting the active molecule into a potentially inactive phenol (6-hydroxy-indazol-3-ol), which is then rapidly glucuronidated and excreted.

  • The Fix: Co-treat with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) to verify if metabolism is the cause.

Experimental Protocols

Protocol 1: The "IC50 Shift" Assay (Efflux Validation)

Use this to confirm if resistance is due to drug pumps (P-gp).

Materials:

  • Parental Cell Line (Sensitive)

  • Resistant Cell Line[1]

  • 6-methoxy-1H-indazol-3-ol (Test Compound)[2]

  • Verapamil (P-gp inhibitor) or Ko143 (BCRP inhibitor)

  • CellTiter-Glo or MTT Reagent

Procedure:

  • Seed Cells: Plate 3,000 cells/well in 96-well plates. Allow attachment (12-24h).

  • Pre-treatment: Treat half the plates with Verapamil (5 µM) for 1 hour.

    • Note: Ensure 5 µM Verapamil is non-toxic to your specific cell line by running a vehicle control.

  • Drug Addition: Add serial dilutions of 6-methoxy-1H-indazol-3-ol (e.g., 0.01 µM to 100 µM) to both Verapamil(+) and Verapamil(-) wells.

  • Incubation: Incubate for 72 hours.

  • Readout: Measure viability.

  • Calculation: Calculate the Resistance Reversal Index (RRI) :

    
    
    
    • RRI > 3.0 indicates significant efflux-mediated resistance.

Protocol 2: Western Blotting for Target Validation

Use this to check if the target is mutated or bypassed.

Target Markers:

  • P-gp (MDR1): High expression confirms efflux potential.

  • Target Phosphorylation: If the compound is a kinase inhibitor (e.g., VEGFR, PDK1), measure the phosphorylation of the substrate.

    • Resistance Profile: If the target is phosphorylated even in the presence of the drug, the drug is failing to bind (mutation). If the target is inhibited (low phosphorylation) but cells still grow, the resistance is due to bypass signaling (e.g., KRAS/ERK activation).

Data Interpretation Table:

ObservationP-gp LevelTarget Phosphorylation (with Drug)Diagnosis
Scenario A HighHighEfflux Resistance (Drug pumped out before binding)
Scenario B LowHighTarget Mutation (Drug cannot bind pocket)
Scenario C LowLowBypass Signaling (Cells using alternative pathway)

Mechanistic Visualization

The following diagram illustrates the molecular fate of 6-methoxy-1H-indazol-3-ol in a resistant cell.

Mechanism_Action cluster_membrane Cell Membrane Drug_Ext 6-methoxy-1H-indazol-3-ol (Extracellular) Drug_Int Intracellular Drug Drug_Ext->Drug_Int Passive Diffusion Pgp P-gp / ABCB1 (Efflux Pump) Pgp->Drug_Ext Efflux (Resistance) Drug_Int->Pgp Substrate Binding Metabolite Inactive Metabolite (6-OH-indazol...) Drug_Int->Metabolite CYP450 (Metabolic Resistance) Target Primary Target (Kinase/Tubulin) Drug_Int->Target Inhibition Nucleus Cell Death / Stasis Target->Nucleus Signaling Blocked

Figure 2: Competitive pathways determining drug efficacy: Efflux (P-gp), Metabolism (CYP), and Target Binding.

References

  • Tautomerism of Indazoles: Claramunt, R. M., et al. (2005). "Theoretical estimation of the annular tautomerism of indazoles." Journal of Physical Organic Chemistry. Link

  • Indazole Kinase Inhibitors (Axitinib): Hu-Lowe, D. D., et al. (2008). "Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of VEGF tyrosine kinases." Clinical Cancer Research. Link

  • P-gp Efflux of Indazoles: Li, X., et al. (2015). "6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinolines as superior reversal agents for P-glycoprotein-mediated multidrug resistance." ChemMedChem. Link

  • Tubulin Inhibition by Indazoles: Hassan, G. S., et al. (2018). "Design, synthesis and molecular docking of novel diarylindazole derivatives as tubulin polymerization inhibitors." Bioorganic Chemistry. Link

Sources

Validation & Comparative

A Comparative Guide to Indazole-Based Kinase Inhibitors: Profiling Beyond a Single Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Research Community

The indazole core is a privileged scaffold in medicinal chemistry, consistently yielding potent inhibitors across a spectrum of protein kinases.[1][2] Its inherent structural features allow for diverse substitutions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and characterization of novel kinase inhibitors.

While our initial intent was to provide a direct comparative analysis centered on 6-methoxy-1H-indazol-3-ol, a comprehensive literature search revealed a notable scarcity of publicly available, in-depth biological data for this specific analog. Consequently, we have adapted this guide to offer a broader, yet equally valuable, perspective. We will compare and contrast several well-characterized indazole-based inhibitors that target distinct and critical signaling pathways implicated in oncology and inflammatory diseases.

This guide will delve into the structure-activity relationships, inhibitory profiles, and experimental methodologies used to evaluate these compounds. By examining these diverse examples, we aim to provide a robust framework for understanding how modifications to the indazole scaffold influence target specificity and overall pharmacological profile. This comparative approach will serve as a valuable resource for those seeking to design and develop the next generation of indazole-based therapeutics.

The Indazole Scaffold: A Versatile Core for Kinase Inhibition

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, serves as an excellent starting point for the design of kinase inhibitors.[3] The nitrogen atoms in the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. The benzene portion of the scaffold allows for various substitutions to enhance potency and target selectivity.

Comparative Analysis of Indazole-Based Kinase Inhibitors

To illustrate the versatility of the indazole scaffold, we will compare three distinct inhibitors targeting different kinase families: a p38 MAPK inhibitor, a dual c-Met/AXL inhibitor, and an ALK/ROS1 inhibitor.

ARRY-797 (PF-07265803): A Selective p38α MAPK Inhibitor
  • Target: p38 mitogen-activated protein kinase (MAPK) alpha[4][5]

  • Therapeutic Area: Inflammatory diseases and certain cancers.[2]

p38 MAPKs are key regulators of cellular responses to inflammatory cytokines and stress.[6] Dysregulation of the p38 MAPK pathway is implicated in various inflammatory conditions and cancers. ARRY-797 is a potent and selective inhibitor of p38α MAPK.[4][5]

BMS-777607: A Dual Inhibitor of c-Met and AXL
  • Targets: c-Met (Mesenchymal-epithelial transition factor) and AXL (AXL receptor tyrosine kinase)[7][8]

  • Therapeutic Area: Oncology

Both c-Met and AXL are receptor tyrosine kinases that, when dysregulated, can drive tumor growth, metastasis, and drug resistance.[9] BMS-777607 demonstrates potent, low-nanomolar inhibition of both c-Met and AXL, making it a valuable tool for interrogating these signaling pathways.[7]

Alectinib (CH5424802): A Highly Selective ALK and ROS1 Inhibitor
  • Targets: Anaplastic lymphoma kinase (ALK) and ROS1 proto-oncogene 1, receptor tyrosine kinase[10][11]

  • Therapeutic Area: Oncology, specifically non-small cell lung cancer (NSCLC)[3][10]

Chromosomal rearrangements involving the ALK and ROS1 genes lead to the expression of fusion proteins with constitutive kinase activity, driving tumorigenesis in a subset of NSCLCs.[12] Alectinib is a second-generation, highly selective inhibitor of ALK and ROS1.[3][11]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the reported inhibitory potencies (IC50) of the selected indazole inhibitors against their primary targets.

InhibitorTarget(s)IC50 (nM)Reference(s)
ARRY-797 p38α MAPK<5[4]
BMS-777607 c-Met3.9[7]
AXL1.1[7][8]
Ron1.8[7]
Tyro34.3[7]
Alectinib ALK1.9[11]

Experimental Protocols for Kinase Inhibition Assays

To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial. Below are representative protocols for assessing the inhibitory activity of compounds against their target kinases.

Protocol 1: In Vitro p38α MAPK Inhibition Assay (for ARRY-797)

This protocol outlines a typical in vitro kinase assay to determine the IC50 of an inhibitor against p38α MAPK.

Objective: To quantify the enzymatic inhibition of p38α by a test compound.

Materials:

  • Recombinant human p38α MAPK enzyme

  • Biotinylated peptide substrate (e.g., Biotin-MEF2A)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., ARRY-797)

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Detection reagent (e.g., HTRF® KinEASE™-STK S1 kit from Cisbio)

  • 384-well low-volume microplates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 2 µL of the compound dilutions to the microplate wells.

  • Add 4 µL of the p38α MAPK enzyme solution to each well.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 4 µL of a solution containing the peptide substrate and ATP.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding the detection reagents as per the manufacturer's instructions.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on a suitable HTRF-compatible reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.

Protocol 2: Cellular Western Blot Analysis for c-Met and AXL Phosphorylation (for BMS-777607)

This protocol describes how to assess the ability of an inhibitor to block the phosphorylation of its target kinases within a cellular context.

Objective: To determine the effect of a test compound on the phosphorylation status of c-Met and AXL in a relevant cancer cell line.

Materials:

  • Cancer cell line with known c-Met and/or AXL expression (e.g., U-87 MG glioblastoma cells)

  • Cell culture medium and supplements

  • Test compound (e.g., BMS-777607)

  • Hepatocyte growth factor (HGF) and Gas6 (for stimulating c-Met and AXL, respectively)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phospho-c-Met, total c-Met, phospho-AXL, total AXL, and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with HGF and/or Gas6 for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Develop the blot using a chemiluminescent substrate and visualize the protein bands.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Signaling Pathway and Workflow Diagrams

Visual representations of signaling pathways and experimental workflows can greatly enhance understanding.

G cluster_0 p38 MAPK Signaling Pathway Cytokines/Stress Cytokines/Stress MAP3K MAP3K Cytokines/Stress->MAP3K activate MKK3/6 MKK3/6 MAP3K->MKK3/6 phosphorylate p38 MAPK p38 MAPK MKK3/6->p38 MAPK phosphorylate Transcription Factors Transcription Factors p38 MAPK->Transcription Factors activate Inflammation/Apoptosis Inflammation/Apoptosis Transcription Factors->Inflammation/Apoptosis regulate ARRY_797 ARRY_797 ARRY_797->p38 MAPK inhibit G cluster_1 c-Met and AXL Signaling Pathways HGF HGF c-Met c-Met HGF->c-Met binds Downstream Signaling (PI3K/AKT, MAPK) Downstream Signaling (PI3K/AKT, MAPK) c-Met->Downstream Signaling (PI3K/AKT, MAPK) activates Gas6 Gas6 AXL AXL Gas6->AXL binds AXL->Downstream Signaling (PI3K/AKT, MAPK) activates Proliferation/Survival/Metastasis Proliferation/Survival/Metastasis Downstream Signaling (PI3K/AKT, MAPK)->Proliferation/Survival/Metastasis promotes BMS_777607 BMS_777607 BMS_777607->c-Met inhibits BMS_777607->AXL inhibits G cluster_2 Kinase Inhibition Assay Workflow Compound Dilution Compound Dilution Enzyme Addition Enzyme Addition Compound Dilution->Enzyme Addition Incubation (Compound Binding) Incubation (Compound Binding) Enzyme Addition->Incubation (Compound Binding) Substrate/ATP Addition Substrate/ATP Addition Incubation (Compound Binding)->Substrate/ATP Addition Kinase Reaction Kinase Reaction Substrate/ATP Addition->Kinase Reaction Detection Detection Kinase Reaction->Detection Data Analysis (IC50) Data Analysis (IC50) Detection->Data Analysis (IC50)

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profile of 6-methoxy-1H-indazol-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Selectivity of Novel Indazole-Based Compounds

[City, State] – February 5, 2026 – In the intricate world of drug discovery, understanding a compound's selectivity is paramount. This guide offers a comprehensive comparative analysis of the predicted cross-reactivity profile of 6-methoxy-1H-indazol-3-ol, a novel investigational compound. Lacking direct experimental data on this specific molecule, this report leverages publicly available information on structurally related, well-characterized indazole-based inhibitors to forecast potential on- and off-target interactions. Furthermore, we provide detailed, field-proven methodologies for experimentally determining a compound's true cross-reactivity profile.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and clinical-stage kinase inhibitors.[1][2] Its inherent ability to interact with the ATP-binding pocket of kinases makes it a powerful pharmacophore, but also raises the potential for off-target binding and associated toxicities.[3] Therefore, a thorough understanding of a new indazole derivative's selectivity is crucial for its development as a safe and effective therapeutic agent.

The Indazole Archetype: Learning from Precedent

To construct a predictive cross-reactivity profile for 6-methoxy-1H-indazol-3-ol, we will draw comparisons with two well-established indazole-containing kinase inhibitors: Axitinib and Pazopanib. These drugs, while structurally distinct from our lead compound, share the core indazole motif and have been extensively profiled, offering valuable insights into the potential target landscape of this chemical class.

Axitinib , a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), also demonstrates significant activity against other kinases, including platelet-derived growth factor receptor (PDGFR) and c-KIT.[1][4] Its selectivity profile has been well-characterized, revealing a focused but not entirely specific interaction with the human kinome.[1][5]

Pazopanib is another multi-targeted tyrosine kinase inhibitor that targets VEGFRs, PDGFRs, and c-KIT, among others.[6] Its broader kinase inhibition profile is associated with both its therapeutic efficacy and a distinct side-effect profile.[7][8]

The presence of the methoxy group on the indazole ring of our lead compound, 6-methoxy-1H-indazol-3-ol, is a key structural feature. Methoxy substitutions on the indazole core have been shown to influence potency and selectivity against various kinases, suggesting the importance of this group for high potency.[9]

Predicted Cross-Reactivity Profile of 6-methoxy-1H-indazol-3-ol: A Comparative Analysis

Based on the known targets of Axitinib and Pazopanib, and the general propensity of the indazole scaffold, we can anticipate that 6-methoxy-1H-indazol-3-ol may interact with a range of kinases. The following table provides a hypothetical comparison of potential targets.

Target FamilySpecific KinasesAxitinib (Reported IC50/Kd)Pazopanib (Reported IC50/Kd)6-methoxy-1H-indazol-3-ol (Predicted)Rationale for Prediction
VEGFR Family VEGFR1, VEGFR2, VEGFR3Potent (low nM)[1]Potent (low nM)[6]HighThe indazole core is a known VEGFR binder.
PDGFR Family PDGFRα, PDGFRβPotent (low nM)[1]Potent (low nM)[6]Moderate to HighCommon off-target for indazole-based VEGFR inhibitors.
c-KIT c-KITModerate (nM)[1]Potent (low nM)[6]ModerateFrequently observed off-target for this scaffold.
Other RTKs RET, FLT3Weak to moderate[1]Moderate[6]Low to ModeratePotential for interaction, but likely with lower affinity.
Src Family Kinases SRC, LCK, FYNModerateModerateModerateCommon off-targets for many kinase inhibitors.
Aurora Kinases Aurora A, Aurora BWeakWeakLowSome indazole derivatives show activity, but less common.[10]

This table is for illustrative purposes only and is based on the analysis of structurally related compounds. The actual cross-reactivity profile of 6-methoxy-1H-indazol-3-ol must be determined experimentally.

Experimental Validation: Unveiling the True Selectivity

To move beyond prediction and establish the definitive cross-reactivity profile of 6-methoxy-1H-indazol-3-ol, a systematic and multi-faceted experimental approach is essential. The following section details robust, industry-standard protocols for this purpose.

I. In Vitro Kinase Panel Screening

The most direct method to assess kinase selectivity is to screen the compound against a large panel of purified kinases. This provides a broad overview of the compound's inhibitory activity across the kinome.

Experimental Workflow: Kinase Panel Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound Compound Dilution Series Incubation Incubate Compound with Kinases Compound->Incubation Kinase_Panel Kinase Panel Plates Kinase_Panel->Incubation ATP_Substrate ATP & Substrate Mix Reaction_Start Initiate Reaction with ATP/Substrate ATP_Substrate->Reaction_Start Incubation->Reaction_Start Reaction_Stop Stop Reaction Reaction_Start->Reaction_Stop Detection Measure Kinase Activity (e.g., Radiometric, Luminescence) Reaction_Stop->Detection Data_Analysis Calculate % Inhibition and IC50 Values Detection->Data_Analysis Profile Generate Selectivity Profile Data_Analysis->Profile

Caption: Workflow for in vitro kinase panel screening.

Detailed Protocol: Radiometric Kinase Assay ([³³P]-ATP Filter Binding)

  • Compound Preparation: Prepare a serial dilution of 6-methoxy-1H-indazol-3-ol in 100% DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction Mixture: In a 96-well plate, combine the kinase, a suitable substrate, and the kinase assay buffer.

  • Inhibition Reaction: Add the diluted compound to the kinase reaction mixture and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature.

  • Initiation of Phosphorylation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 30-120 minutes) at 30°C.

  • Stopping the Reaction: Terminate the reaction by adding a stop solution, typically a high concentration of phosphoric acid.

  • Filter Binding: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will flow through.

  • Washing: Wash the filter mat multiple times with a wash solution (e.g., 0.75% phosphoric acid) to remove any unbound radioactivity.

  • Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

II. Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are invaluable, they do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to confirm target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[11][12]

Experimental Workflow: CETSA®

G cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cell_Culture Culture Cells Compound_Treatment Treat Cells with Compound or Vehicle (DMSO) Cell_Culture->Compound_Treatment Heat_Treatment Heat Cell Lysates or Intact Cells to a Range of Temperatures Compound_Treatment->Heat_Treatment Lysis_Centrifugation Cell Lysis & Centrifugation to Separate Soluble and Aggregated Proteins Heat_Treatment->Lysis_Centrifugation SDS_PAGE SDS-PAGE of Soluble Fraction Lysis_Centrifugation->SDS_PAGE Western_Blot Western Blot for Target Protein SDS_PAGE->Western_Blot Quantification Quantify Band Intensities Western_Blot->Quantification Melt_Curve Generate Melt Curve and Determine Thermal Shift Quantification->Melt_Curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol: CETSA® with Western Blot Detection

  • Cell Culture and Treatment: Culture a suitable cell line to ~80% confluency. Treat the cells with 6-methoxy-1H-indazol-3-ol at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Harvesting and Resuspension: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler, followed by cooling to room temperature.[3]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Sample Preparation for SDS-PAGE: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for SDS-PAGE by adding loading buffer and heating.[10]

  • Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunodetection: Block the membrane and probe with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Signal Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the relative amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.

Conclusion and Future Directions

The indazole scaffold continues to be a rich source of novel therapeutic agents. While 6-methoxy-1H-indazol-3-ol shows promise, a comprehensive understanding of its cross-reactivity profile is a critical step in its preclinical development. The comparative analysis presented here, based on the known profiles of Axitinib and Pazopanib, provides a valuable starting point for predicting potential off-target interactions. However, only through rigorous experimental validation using techniques such as broad-panel kinase screening and cellular thermal shift assays can the true selectivity of this compound be elucidated. The detailed protocols provided in this guide offer a robust framework for generating the necessary data to confidently advance the development of 6-methoxy-1H-indazol-3-ol and other novel indazole-based molecules.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.). Retrieved February 5, 2026, from [Link]

  • Target and Selectivity Profiling of Axitinib in Cell-Based and Biochemical Assays - Ocular Therapeutix, Inc. (n.d.). Retrieved February 5, 2026, from [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - NIH. (n.d.). Retrieved February 5, 2026, from [Link]

  • 6-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3) - PubChemLite. (n.d.). Retrieved February 5, 2026, from [Link]

  • In vitro kinase assay | Protocols.io. (2024, May 31). Retrieved February 5, 2026, from [Link]

  • Evaluating the safety and efficacy of axitinib in the treatment of advanced renal cell carcinoma - PMC. (n.d.). Retrieved February 5, 2026, from [Link]

  • QbD-Based Development and Evaluation of Pazopanib Hydrochloride Extrudates Prepared by Hot-Melt Extrusion Technique - NIH. (n.d.). Retrieved February 5, 2026, from [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment - MDPI. (n.d.). Retrieved February 5, 2026, from [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical. (2020, December 2). Retrieved February 5, 2026, from [Link]

  • Create Complex Graphs with GraphViz - YouTube. (2020, October 16). Retrieved February 5, 2026, from [Link]

  • In vitro NLK Kinase Assay - PMC - NIH. (n.d.). Retrieved February 5, 2026, from [Link]

  • Determination of Endogenous Cellular Kinase Activity Through the Use of an Automated, High Throughput AlphaScreen-Based Assay - Agilent. (2012, September 11). Retrieved February 5, 2026, from [Link]

  • Guide to Flowcharts in Graphviz - Sketchviz. (n.d.). Retrieved February 5, 2026, from [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets Joanna-Marie Howes and M - University of Cambridge. (n.d.). Retrieved February 5, 2026, from [Link]

  • Outcomes of Starting Low‑dose Pazopanib in Patients with Metastatic Renal Cell Carcinoma Who Do Not Meet Eligibility Criteria for Clinical Trials - ResearchGate. (2021, September 28). Retrieved February 5, 2026, from [Link]

  • Cellular potency and selectivity of axitinib. A, axitinib... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

  • LINCS KinomeScan Kinase Inhibitor Targets Dataset. (2015, April 6). Retrieved February 5, 2026, from [Link]

  • Axitinib in the treatment of renal cell carcinoma: patient selection and perspectives - NIH. (n.d.). Retrieved February 5, 2026, from [Link]

  • Current Advances in CETSA - Frontiers. (2022, June 8). Retrieved February 5, 2026, from [Link]

  • Kinase assays | BMG LABTECH. (2020, September 1). Retrieved February 5, 2026, from [Link]

  • A Quick Introduction to Graphviz. (2017, September 19). Retrieved February 5, 2026, from [Link]

  • Evaluating the Clinical Impact and Feasibility of Therapeutic Drug Monitoring of Pazopanib in a Real-World Soft-Tissue Sarcoma Cohort - PMC. (2024, July 16). Retrieved February 5, 2026, from [Link]

  • Building diagrams using graphviz | Chad's Blog. (2021, March 26). Retrieved February 5, 2026, from [Link]

  • CETSA® - True Target Engagement. - YouTube. (2021, April 19). Retrieved February 5, 2026, from [Link]

  • Principle of the AlphaScreen kinase assay - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

  • Pazopanib | springermedicine.com. (2026, January 1). Retrieved February 5, 2026, from [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. (n.d.). Retrieved February 5, 2026, from [Link]

  • Spotlight: Activity-Based Kinase Assay Formats - Reaction Biology. (2024, August 29). Retrieved February 5, 2026, from [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC. (n.d.). Retrieved February 5, 2026, from [Link]

  • Votrient (pazopanib) - accessdata.fda.gov. (n.d.). Retrieved February 5, 2026, from [Link]

  • 202324Orig1s000 - accessdata.fda.gov. (2012, January 25). Retrieved February 5, 2026, from [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 6-Methoxy-1H-indazol-3-ol

[1][2]

Executive Summary & Chemical Profile

Objective: To provide a validated, compliant, and safe disposal workflow for 6-methoxy-1H-indazol-3-ol (and related indazolinone tautomers). Target Audience: Senior Researchers, EHS Officers, and Waste Management Technicians.[1]

Chemical Context: 6-methoxy-1H-indazol-3-ol is a bicyclic nitrogen heterocycle often used as a pharmaceutical intermediate or scaffold in kinase inhibitor development.[2] It exists in a tautomeric equilibrium between the enol form (3-ol) and the keto form (3-indazolinone). This equilibrium impacts its solubility and reactivity, necessitating specific disposal routes to prevent environmental leaching.[1]

Property Technical Specification
Chemical Class Substituted Indazole / Indazolinone
Physical State Solid (typically off-white to beige powder)
Primary Hazards Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral)
RCRA Status (USA) Non-Listed (unless characteristic).[2][3] Treat as Non-Halogenated Organic .[1]
Disposal Method High-Temperature Incineration (Combustion Chamber)
Hazard Identification & Pre-Disposal Assessment

Expert Insight: Do not rely solely on the lack of a specific "P-List" or "U-List" code (RCRA). As a bioactive scaffold, this compound must be managed with the "Precautionary Principle," assuming potential aquatic toxicity and persistence.[1]

Required PPE (Personal Protective Equipment):

  • Respiratory: N95 particulate respirator (minimum) or P100 if handling >10g of dry powder outside a fume hood.[1]

  • Dermal: Nitrile gloves (Minimum thickness: 0.11 mm).[1] Double-gloving is recommended during waste transfer to prevent permeation of organic solutions.

  • Ocular: Chemical splash goggles (ANSI Z87.1 compliant).[1]

Operational Disposal Protocols
Scenario A: Solid Waste (Pure Substance or Spill Debris)

Rationale: Solid organic heterocycles can be persistent in landfills.[1] Incineration ensures complete destruction of the indazole ring system.[1]

  • Segregation: Isolate the solid waste in a dedicated "Solid Organic Waste" container. Do not mix with oxidizers (e.g., permanganates, nitrates) or reactive metals.[1]

  • Containerization: Use a wide-mouth HDPE (High-Density Polyethylene) jar with a screw-top lid.

  • Labeling: Mark clearly as "Non-Regulated Organic Solid" (unless mixed with hazardous solvents).

    • Constituent: "6-methoxy-1H-indazol-3-ol"[2][3]

    • Hazard:[4][5][6] "Irritant / Toxic if Swallowed"[7]

  • Final Disposition: Transfer to a licensed waste management facility for Incineration (Waste Code: INCIN) .

Scenario B: Liquid Waste (Mother Liquors / HPLC Effluent)

Rationale: Indazoles are often dissolved in DMSO, Methanol, or Acetonitrile.[1] The disposal path is dictated by the solvent, not just the solute.[1]

  • Characterization: Determine the primary solvent.[1]

    • If Halogenated (DCM, Chloroform): Segregate into Halogenated Waste Stream .[1]

    • If Non-Halogenated (MeOH, DMSO, Acetone): Segregate into Non-Halogenated Organic Stream .

  • pH Check: Ensure the solution is neutral (pH 6-8). If the protocol involved acidification, neutralize prior to adding to the solvent drum to prevent drum corrosion or off-gassing.[1]

  • Concentration Limit: If the concentration of the indazole exceeds 5% (w/v), consider precipitating the solid (if possible) to dispose of it as solid waste, reducing the load on liquid incinerators.[1]

Self-Validating Workflow (Visualized)

The following decision tree allows researchers to self-validate their disposal choice, ensuring no step is skipped.

DisposalWorkflowStartSTART: Waste GenerationStateCheckPhysical State?Start->StateCheckSolidSolid WasteStateCheck->SolidPowder/DebrisLiquidLiquid/SolutionStateCheck->LiquidSolutionContamIs it Sharps/Glass?Solid->ContamSharpsBinBio/Chem Sharps Bin(Incineration)Contam->SharpsBinYesSolidBinSolid Organic Waste Bin(HDPE Container)Contam->SolidBinNoSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated Waste(e.g., DCM, CHCl3)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Waste(e.g., DMSO, MeOH)SolventCheck->NonHaloNo Halogens

Figure 1: Decision Logic for 6-methoxy-1H-indazol-3-ol Disposal. This logic ensures segregation based on incineration requirements.[3]

Emergency Response: Spill Protocol

In the event of a powder spill, immediate containment is critical to prevent aerosolization (inhalation hazard).[1]

SpillResponseAlert1. Alert & Isolate(Evacuate immediate area)PPE2. Don PPE(N95, Nitrile Gloves, Goggles)Alert->PPEContain3. Wet Method(Cover with wet paper towelsto prevent dust)PPE->ContainCollect4. Collect(Scoop into bag, do not sweep dry)Contain->CollectClean5. Decontaminate(Soap/Water Wash)Collect->Clean

Figure 2: Spill Response Workflow. The "Wet Method" is crucial for indazole powders to prevent respiratory exposure.[3][1]

Regulatory Compliance (RCRA & DOT)

While 6-methoxy-1H-indazol-3-ol is not explicitly listed on the EPA "P" or "U" lists, it falls under the "Generator Knowledge" clause.[2] You are responsible for characterizing it.

Regulatory Body Classification Action Required
EPA (RCRA) Non-Hazardous Listed Waste (unless mixed)Characterize as Class 9 (Misc) if shipping bulk, or manage as Non-Regulated Chemical Waste for incineration.[2][3]
DOT (Shipping) Not Regulated (Small Qty)If shipping pure compound >1kg, verify UN number for "Environmentally Hazardous Substance, Solid, N.O.S."[2][3][1]
Sewer Authority PROHIBITED Strictly Zero Discharge. Heterocycles can disrupt microbial digestors in water treatment plants.[2][3]
References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 75181 (Analog: 1-benzyl-1H-indazol-3-ol). Retrieved from [Link][3][1]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance.[1] Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.